2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
Descripción
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Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.2ClH/c1-2-11-3-5-12(6-4-11)7-8(9)10;;/h2-7H2,1H3,(H3,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKVTIEKGAJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling of 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride: A Technical Guide for Drug Discovery
Executive Summary
The transition of a novel chemical entity from discovery to development hinges on a rigorous understanding of its physicochemical properties[1]. 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride represents a highly polar, polybasic scaffold frequently utilized as a building block or pharmacophore in drug design. Featuring an ethylpiperazine ring coupled with an acetamidine moiety, the free base of this compound is typically a hygroscopic oil. By isolating it as a dihydrochloride salt, researchers lock the molecule into a stable crystalline lattice, drastically improving its handling, stability, and aqueous solubility[2].
This whitepaper provides an in-depth technical framework for the physicochemical profiling of this specific dihydrochloride salt, emphasizing the causality behind analytical choices and detailing self-validating experimental protocols.
Molecular Architecture & Theoretical Properties
The molecular architecture of 2-(4-ethylpiperazin-1-yl)ethanimidamide dictates its behavior in aqueous systems. The molecule contains three distinct ionizable nitrogen centers:
-
The Amidine Group: Highly basic (pKa ~11.5–12.0), functioning as a strong hydrogen bond donor and acceptor[3].
-
The N4-Piperazine Nitrogen (Ethyl-substituted): Moderately basic (pKa ~8.0–8.5), typical of alkylated piperazines[4].
-
The N1-Piperazine Nitrogen (Acetamidine-substituted): Weakly basic (pKa ~4.0–4.5) due to the electron-withdrawing nature of the adjacent acetamidine group through inductive effects.
Because the free base (C8H18N4) has a molecular weight of 170.26 g/mol [5], the addition of two equivalents of hydrochloric acid yields the dihydrochloride salt (MW: 243.18 g/mol ). In this solid state, the amidine and the N4-piperazine nitrogens are protonated, maximizing the lattice energy and ensuring solid-state stability.
Table 1: Fundamental Physicochemical Parameters
| Parameter | Value / Description | Analytical Consequence |
| Chemical Formula | C8H18N4 · 2HCl | Requires counter-ion quantification (e.g., Ion Chromatography). |
| Molecular Weight | 243.18 g/mol (Salt) / 170.26 g/mol (Base) | High salt-to-base mass ratio (1.42) impacts dosing calculations. |
| H-Bond Donors | 3 (in Dihydrochloride state) | High hydration potential; risk of hygroscopicity. |
| H-Bond Acceptors | 4 | Strong interactions with aqueous solvent networks. |
| Chromophore | Lacking extended conjugation | UV-Vis detection is poor >220 nm; requires CAD or MS detection. |
Analytical Workflows & Logic
To systematically evaluate this compound, a cascading workflow is required. We prioritize solid-state characterization before solution profiling to ensure the integrity of the input material.
Figure 1: Critical path for the physicochemical profiling of polybasic amidine salts.
Ionization & Lipophilicity Profiling
Understanding the ionization cascade is critical for predicting membrane permeability and oral bioavailability. Because the molecule lacks a strong UV chromophore, standard UV-metric pKa titration is invalid. Potentiometric titration is the mandatory methodology here.
Protocol 1: Potentiometric pKa Determination
Causality Focus: We utilize an argon atmosphere to prevent atmospheric CO2 from dissolving into the basic titrant, which would form carbonic acid and artificially depress the high-pH pKa measurements of the amidine group.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2.0 mg of the dihydrochloride salt in 10 mL of 0.15 M KCl solution. Rationale: 0.15 M KCl mimics physiological ionic strength and maintains a constant activity coefficient throughout the titration.
-
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
-
Inert Atmosphere: Purge the titration vessel with Argon gas for 5 minutes prior to and continuously during the experiment.
-
Titration: Automatically titrate the solution using standardized 0.5 M KOH from a starting pH of ~2.5 (inherent to the dissolved dihydrochloride salt) up to pH 12.5.
-
Data Processing: Utilize Bjerrum plot analysis to deconvolute the overlapping ionization steps. The volume of titrant added versus pH shift will reveal three distinct inflection points corresponding to the N1, N4, and amidine protons.
Figure 2: Predicted pH-dependent ionization cascade for the ethylpiperazine acetamidine scaffold.
Thermodynamic Solubility & Solid-State Integrity
Aqueous solubility is a primary driver of successful drug absorption[2]. For a dihydrochloride salt of a highly polar base, solubility is expected to be exceptionally high at low pH but may drop precipitously at high pH as the free base precipitates.
Protocol 2: Thermodynamic Solubility Mapping (Self-Validating System)
Causality Focus: Kinetic solubility (solvent-shift) often overestimates solubility due to supersaturation. Thermodynamic shake-flask methods are required. Furthermore, because the compound lacks UV absorbance, High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is used for accurate quantification.
Step-by-Step Methodology:
-
Equilibration: Add an excess amount of the solid dihydrochloride salt (e.g., 100 mg) to 1 mL of standard buffers (pH 1.2, 4.5, 6.8, and 7.4) in sealed glass vials.
-
Incubation: Agitate the vials at 300 RPM in a thermomixer set to 37.0 °C for 48 hours to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant appropriately and inject it into an HPLC-CAD system. Compare the CAD response against a pre-established calibration curve of the API.
-
Solid-State Validation (Critical Step): Recover the residual solid pellet from the centrifuge tube. Dry under vacuum and analyze via powder X-ray Diffraction (pXRD). Rationale: If the pH of the buffer caused the dihydrochloride salt to disproportionate into a monohydrochloride or free base, the pXRD pattern will change. The solubility value is only valid if the solid state of the pellet matches the input material.
Table 2: Projected Thermodynamic Solubility Profile
| Media / pH | Dominant Species | Projected Solubility | Solid-State Risk |
| SGF (pH 1.2) | Trication | > 100 mg/mL | Low (Stable Dihydrochloride) |
| Acetate (pH 4.5) | Dication | > 50 mg/mL | Low |
| FaSSIF (pH 6.5) | Dication / Monocation | ~ 20 mg/mL | Moderate (Potential for salt disproportionation) |
| PBS (pH 7.4) | Monocation | < 5 mg/mL | High (Precipitation of free base or monohydrate) |
Conclusion
The physicochemical profiling of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride requires a tailored approach due to its polybasic nature and lack of a UV chromophore. By employing potentiometric titrations, CAD-based quantification, and rigorous solid-state validation during solubility mapping, researchers can generate highly reliable data. This self-validating framework ensures that subsequent formulation and in vitro ADME studies are built upon a foundation of absolute physicochemical certainty.
References
-
2-(4-Ethylpiperazin-1-yl)ethanimidamide | C8H18N4 | CID 1017024-25-7 . National Institutes of Health (PubChem). 5
-
Impact of Physicochemical Profiling for Rational Approach on Drug Discovery . J-Stage. 2
-
High throughput physicochemical profiling for drug discovery . PubMed. 1
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities . Yuntsg. 3
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Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods . ACS Publications. 4
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An In-Depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
Disclaimer: The subject of this guide, 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride, is not a commercially cataloged chemical and appears to be a novel compound. As such, a specific CAS (Chemical Abstracts Service) number is not publicly available. The following guide is constructed based on established principles of organic chemistry, medicinal chemistry, and data from structurally related analogs. All experimental protocols are predictive and should be approached with rigorous safety and validation standards.
Executive Summary and Compound Overview
This document provides a comprehensive technical framework for the synthesis, characterization, and potential applications of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride. This molecule incorporates two key pharmacologically relevant moieties: the 1-ethylpiperazine group, a "privileged scaffold" in modern drug discovery, and the ethanimidamide (amidine) functional group, a potent hydrogen-bonding unit and bioisostere for various functionalities.[1][2] The dihydrochloride salt form is intended to enhance aqueous solubility and stability.
This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering insights into the causality behind synthetic choices, predictive analytical profiles, and hypothetical biological screening protocols.
| Property | Predicted Value |
| Chemical Formula | C₈H₂₀Cl₂N₄ |
| Molecular Weight | 243.18 g/mol |
| CAS Number | Not Assigned |
| Predicted State | Crystalline Solid |
| Predicted pKa | Highly Basic (Amidine pKa ≈ 12, Piperazine pKa ≈ 9.8)[3] |
| Predicted Solubility | High in water and polar protic solvents (e.g., methanol, ethanol) |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; C1 [label="CH2"]; C2 [label="CH2"]; C3 [label="CH2"]; C4 [label="CH2"]; Et_CH2 [label="CH2"]; Et_CH3 [label="CH3"]; Linker_CH2 [label="CH2"]; Amidine_C [label="C"]; Amidine_NH2 [label="NH2"]; Amidine_NH [label="NH"]; HCl1 [label="• 2HCl", fontcolor="#EA4335"];
// Define node positions for piperazine ring N1 [pos="0,1!"]; C1 [pos="-1,0.5!"]; C2 [pos="-1,-0.5!"]; N2 [pos="0,-1!"]; C3 [pos="1,-0.5!"]; C4 [pos="1,0.5!"];
// Define positions for substituents Et_CH2 [pos="-2,1!"]; Et_CH3 [pos="-3,1!"]; Linker_CH2 [pos="2,1!"]; Amidine_C [pos="3,1!"]; Amidine_NH [pos="3.7,0.5!"]; Amidine_NH2 [pos="3.7,1.5!"]; HCl1 [pos="4.5, -0.5!"];
// Draw bonds edge [len=1.0]; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1;
// Substituent bonds N1 -- Et_CH2; Et_CH2 -- Et_CH3; N2 -- Linker_CH2; Linker_CH2 -- Amidine_C; Amidine_C -- Amidine_NH [style=double]; Amidine_C -- Amidine_NH2; }
Caption: Structure of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride.
Proposed Synthesis Pathway
The synthesis of the target compound can be logically approached in a two-step sequence starting from commercially available 1-ethylpiperazine and chloroacetonitrile. The chosen pathway leverages robust and well-documented reactions, culminating in the classic Pinner reaction to construct the desired amidine functionality.[4][5]
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile
The synthesis commences with the nucleophilic substitution (Sₙ2) reaction between 1-ethylpiperazine and chloroacetonitrile. The secondary amine of 1-ethylpiperazine acts as the nucleophile, displacing the chloride from chloroacetonitrile.[6]
-
Causality: A non-nucleophilic base like potassium carbonate is chosen to scavenge the HCl generated in situ without competing with the piperazine nucleophile. Acetonitrile (ACN) is an ideal polar aprotic solvent for Sₙ2 reactions, promoting the reaction rate. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction time.
Step 2: Conversion to 2-(4-Ethylpiperazin-1-yl)ethanimidamide via Pinner Reaction
The Pinner reaction provides a classic and reliable method for converting nitriles into amidines.[4][7] It proceeds in two distinct stages under anhydrous conditions to prevent hydrolysis of intermediates.[7]
-
Step 2a: Formation of the Pinner Salt: The nitrile intermediate is treated with anhydrous ethanol and dry hydrogen chloride gas. The nitrile nitrogen is protonated by HCl, activating the carbon for nucleophilic attack by ethanol. This forms an imidate salt, commonly known as a Pinner salt.
-
Causality: Strictly anhydrous conditions are critical. Any moisture present will hydrolyze the Pinner salt to the corresponding ester, or the starting nitrile to an amide, resulting in significant impurities.[8] Low temperatures are employed to prevent the thermodynamically unstable Pinner salt from rearranging.[7]
-
-
Step 2b: Ammonolysis to the Amidine: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. Ammonia displaces the ethoxy group from the Pinner salt to form the final amidine product. The dihydrochloride salt precipitates from the non-polar or semi-polar solvent upon formation.
-
Causality: Using an excess of ammonia drives the reaction to completion. The final product is isolated as the dihydrochloride salt due to the presence of excess HCl from the previous step and the basic nature of the two nitrogen atoms in the piperazine ring and the amidine group.
-
Potential Biological Applications and Mechanism of Action
The piperazine ring is a cornerstone of medicinal chemistry, appearing in drugs with diverse biological activities.[9][10] Its inclusion suggests that 2-(4-Ethylpiperazin-1-yl)ethanimidamide could exhibit a range of pharmacological effects. The basic nitrogens of the piperazine ring are often crucial for forming salt bridges with acidic residues in protein binding pockets.[9]
-
Antipsychotic/Neuroleptic Activity: Many antipsychotic drugs, such as aripiprazole, contain a piperazine moiety that targets dopamine (D₂) and serotonin (5-HT₁ₐ/₂ₐ) receptors.[10]
-
Anticancer Activity: The piperazine scaffold is present in kinase inhibitors like Imatinib.[9] These compounds often occupy ATP-binding sites in kinases, and the piperazine group can improve solubility and cell permeability.
-
Antimicrobial/Antifungal Activity: Piperazine derivatives have been explored for their antimicrobial properties, with some showing significant efficacy against various bacterial and fungal strains.[11]
The ethanimidamide group can act as a potent hydrogen bond donor and acceptor, potentially mimicking or replacing other functional groups in drug-receptor interactions.
Caption: Hypothetical drug-receptor interactions.
Analytical Characterization Profile
A robust analytical workflow is required to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Expect signals for the ethyl group (triplet and quartet), multiple broad signals for the piperazine ring protons, a singlet for the linker -CH₂-, and very broad, exchangeable signals for the N-H protons of the amidine and protonated amines (typically 5.0-9.0 ppm).[12] |
| ¹³C NMR | A key diagnostic signal is the amidine carbon, expected in the 150-170 ppm range.[12] Other signals corresponding to the ethyl, piperazine, and linker carbons should be present in the aliphatic region. |
| Mass Spec (ESI+) | Expect a prominent [M+H]⁺ ion corresponding to the free base (m/z 185.18). The high basicity of the molecule makes it highly suitable for positive ion electrospray ionization. |
| FT-IR | Look for N-H stretching vibrations (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-N stretching vibrations. |
| RP-HPLC | A C18 column with a mobile phase of water/acetonitrile containing an ion-pairing agent like TFA or a buffer like ammonium formate would be suitable for purity analysis. |
Safety and Handling Protocols
While no specific MSDS exists for the target compound, a stringent safety protocol can be developed based on the known hazards of its precursors and structural analogs, such as 1-ethylpiperazine and piperazine anhydrous.[13][14]
-
Hazard Classification (Predicted): Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction or respiratory irritation.[14][15][16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use only in a certified chemical fume hood.[16]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[15]
-
Keep container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, which can cause hydrolysis.[12]
-
Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.[13]
-
-
First Aid Measures:
-
If Inhaled: Move person to fresh air. Seek immediate medical attention.[16]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
Detailed Experimental Protocols (Predictive)
Protocol 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
Step 1: 2-(4-Ethylpiperazin-1-yl)acetonitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-ethylpiperazine (11.4 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (7.55 g, 100 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography to obtain pure 2-(4-ethylpiperazin-1-yl)acetonitrile.
Step 2: Pinner Reaction and Salt Formation
-
Dissolve the purified nitrile (15.3 g, 100 mmol) in anhydrous ethanol (200 mL) in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Seal the flask and store it in a refrigerator (4°C) for 24 hours. The Pinner salt should precipitate as a white solid.
-
Collect the Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Prepare a solution of ~3M ammonia in anhydrous ethanol.
-
Add the dried Pinner salt portion-wise to the stirred ammonia solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
The final product, 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride, should precipitate.
-
Collect the solid by filtration, wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield a white to off-white crystalline solid.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a novel compound against cancer cell lines.[10]
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the title compound in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
References
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Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Available at: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. Available at: [Link]
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Pinner reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers. Available at: [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2022). PMC. Available at: [Link]
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Pinner‐like couplings to form amidines. (n.d.). ResearchGate. Retrieved from [Link]
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Amidine synthesis by imidoylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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piperazine anhydrous - s d fine-chem limited. (n.d.). Retrieved from [Link]
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Hydrogen-bonding behavior of amidines in helical structure. (2014). PMC - NIH. Available at: [Link]
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hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]
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Amidine: Structure, Reactivity and Complexation Behaviour. (2009). International Journal of ChemTech Research. Available at: [Link]
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Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature. (2021). PMC. Available at: [Link]
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New Aluminum Complexes with an Asymmetric Amidine–Imine Ligand: Synthesis, Characterization, and Application in Catalysis. (2025, September 23). MDPI. Available at: [Link]
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Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. (2009). Organic Letters. Available at: [Link]
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Chemistry of Nitriles. (2025, January 19). LibreTexts. Available at: [Link]
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Catalysis Research One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. (2022, February 21). lidsen. Available at: [Link]
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11.11 Chemistry of Nitriles. (n.d.). LibreTexts. Retrieved from [Link]
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1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem. (n.d.). Retrieved from [Link]
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In-silico modeling of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
In-Silico Modeling of 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride: A Comprehensive Guide to Dicationic Scaffold Profiling
Executive Summary
As a Senior Application Scientist, I frequently encounter highly polar, low-molecular-weight scaffolds that present unique challenges for computational chemistry. 2-(4-Ethylpiperazin-1-yl)ethanimidamide is a prime example. Featuring an ethylpiperazine core linked to an ethanimidamide moiety, it is typically supplied as a solid-state dihydrochloride salt. This molecule serves as a highly efficient, arginine-mimetic building block, specifically designed to target the S1 specificity pocket of trypsin-like serine proteases (e.g., Urokinase-type Plasminogen Activator [uPA], Thrombin, and Factor Xa).
This whitepaper outlines a field-proven, self-validating in-silico workflow for modeling this molecule. We will explore the causality behind salt-stripping, the critical assignment of physiological protonation states, and the step-by-step execution of molecular docking and molecular dynamics (MD) simulations required to accurately model dicationic pharmacophores.
Physicochemical Profiling & State Preparation
The most common point of failure in computational drug discovery is the improper preparation of the ligand state. 2-(4-Ethylpiperazin-1-yl)ethanimidamide is commercially available as a dihydrochloride salt to ensure shelf stability and aqueous solubility. However, simulating the molecule in this state will catastrophically fail.
The Causality of Salt Stripping: In an in-silico environment (Molecular Docking or MD), maintaining solid-state counterions (Cl⁻) in close proximity to the ligand introduces artificial electrostatic clashes and prevents the formation of the physiological solvation shell. We must computationally strip the HCl and explicitly model the ligand in its physiological protonation state. During MD, physiological ionic strength is reintroduced globally via an explicit solvent box containing 0.15 M NaCl.
Protonation State Assignment: To accurately model binding, we must calculate the pKa of both basic centers:
-
The Amidine Group: Amidines are strong bases with a pKa typically ranging from 10 to 12. At a physiological pH of 7.4, this group is permanently protonated, forming a resonance-stabilized amidinium cation[1].
-
The Piperazine Core: The secondary and tertiary amines of a standard piperazine ring exhibit pKa values of approximately 9.73 and 5.35[2]. The addition of an N-ethyl group mildly alters this basicity, but the distal nitrogen remains highly basic[1]. Consequently, at pH 7.4, the ethyl-substituted nitrogen is also protonated.
This renders the active pharmacophore a dication (+2 overall charge) at physiological pH.
Table 1: Physicochemical & State Properties
| Property | Value | Computational Causality / Implication |
|---|---|---|
| Molecular Weight (Free Base) | 170.26 g/mol | Highly ligand-efficient scaffold; ideal for fragment-based design. |
| Molecular Weight (2HCl Salt) | 243.18 g/mol | Solid-state form; counterions must be computationally stripped. |
| Amidine pKa | ~11.0 | Permanently protonated (Amidinium) at pH 7.4; acts as the S1 anchor. |
| Piperazine N-alkyl pKa | ~9.7 | Second protonation site; dictates the dicationic state. |
| Net Charge (pH 7.4) | +2 | High desolvation penalty; requires explicit solvent modeling in MD. |
Workflow for converting the solid-state dihydrochloride salt to the physiological dicationic state.
Target Selection: The Serine Protease S1 Pocket
The amidine moiety is a classic, highly validated pharmacophore for targeting the S1 specificity pocket of trypsin-like serine proteases[3]. This pocket is deep, narrow, and features a conserved, negatively charged Asp189 residue at its base[4].
When 2-(4-Ethylpiperazin-1-yl)ethanimidamide enters the S1 pocket, the amidinium group forms a highly stable, bidentate salt bridge with the carboxylate of Asp189, often supported by a multi-centered short hydrogen-bonding network involving Ser190 and trapped water molecules[5]. Because the molecule is a dication, the positively charged piperazine ring will project outward from the S1 pocket, seeking solvent exposure or electrostatic interactions with the S2/S3 subsites.
Pharmacophore mapping of the amidinium group forming a bidentate salt bridge with Asp189.
Molecular Docking Protocol: Step-by-Step Methodology
Rigid-receptor docking frequently fails for dicationic molecules because the high desolvation penalty is not adequately offset if the receptor side-chains cannot adapt to form optimal electrostatic contacts. Therefore, an Induced-Fit Docking (IFD) protocol is required.
Self-Validating System: Before docking our target molecule, we must redock the native co-crystallized ligand of the chosen protease (e.g., uPA or Factor Xa) to ensure the grid parameters reproduce the experimental binding pose with an RMSD of < 2.0 Å.
Step-by-Step IFD Protocol:
-
Protein Preparation: Import the crystal structure of the target serine protease (e.g., PDB ID: 1SQO for uPA). Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Crucial Step: Retain the conserved structural water molecule (H2Ooxy) in the oxyanion hole, as it mediates critical short hydrogen bonds[5].
-
Grid Generation: Center the docking grid precisely on the C-gamma atom of Asp189. Set the inner box to 10 Å and the outer box to 25 Å to accommodate the piperazine extension.
-
Initial Glide Docking: Dock the dicationic ligand using softened van der Waals (vdW) scaling (0.5 for both receptor and ligand) to allow for initial steric clashes.
-
Prime Refinement: Select the top 20 poses. For each pose, allow the side chains of all residues within 5.0 Å of the ligand (specifically Asp189, Ser190, and Gly193) to undergo conformational sampling and energy minimization.
-
Final Scoring: Redock the ligand into the refined receptor conformations using standard vdW scaling (1.0) and score using the Glide Extra Precision (XP) scoring function.
Molecular Dynamics (MD) Validation Pipeline
Docking provides a static snapshot, which is insufficient for validating the stability of a dicationic molecule. The repulsive forces between the two positive charges on the ligand can cause the molecule to unfold or prematurely exit the binding pocket if the electrostatic environment is not perfectly balanced. MD is required to validate the dynamic stability of the Amidinium-Asp189 salt bridge.
Causality of Force Field Selection: We utilize the GAFF2 (General AMBER Force Field 2) for the ligand. GAFF2 contains highly optimized parameters for the delocalized charge distribution of the amidinium group, preventing the artificial collapse of the bidentate salt bridge. Charges are derived using the AM1-BCC method, which provides a computationally efficient approximation of high-level quantum mechanical RESP charges, ensuring the +2 electrostatic potential is accurately mapped.
Step-by-Step MD Protocol:
-
System Assembly: Combine the AMBER ff14SB topology for the protein with the GAFF2 topology for the ligand.
-
Solvation & Ionization: Immerse the complex in a cubic TIP3P water box with a 10 Å buffer. Neutralize the system and add explicit Na⁺ and Cl⁻ ions to reach a physiological concentration of 0.15 M. (Note: This replaces the stripped dihydrochloride salt with a realistic ionic environment).
-
Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to resolve steric clashes.
-
Equilibration: Run 1 ns of NVT (constant volume/temperature at 300 K) followed by 2 ns of NPT (constant pressure/temperature at 1 atm) with 10 kcal/mol·Å² position restraints on the protein backbone and ligand heavy atoms.
-
Production Run: Remove all restraints and execute a 100 ns unconstrained production run.
-
Self-Validation Check: Analyze the trajectory. The simulation is considered valid if the Ligand RMSD plateaus after 10 ns, and the distance between the Amidine Carbon and the Asp189 Carboxylate Oxygen remains strictly < 3.5 Å for >90% of the simulation time.
Self-validating Molecular Dynamics (MD) pipeline for assessing dicationic ligand stability.
ADMET Profiling
While 2-(4-Ethylpiperazin-1-yl)ethanimidamide is a potent S1 binder, its dicationic nature severely impacts its pharmacokinetic profile. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are critical for guiding structural optimization.
Table 2: In-Silico ADMET Profile Predictions
| Parameter | Predicted State | Pharmacological Consequence |
|---|---|---|
| Gastrointestinal Absorption | Low | The dicationic nature prevents passive transcellular diffusion across lipid bilayers. Oral bioavailability will be poor unless mediated by active transport. |
| Blood-Brain Barrier (BBB) | Non-permeant | The highly polar surface area and permanent positive charges restrict CNS entry, making it suitable for peripheral targets without CNS side effects. |
| CYP450 Inhibition | Low Risk | The lack of lipophilic bulk minimizes off-target binding to major Cytochrome P450 isoforms (e.g., 3A4, 2D6). |
| hERG Toxicity | Moderate Risk | Basic amines (like the piperazine core) are known pharmacophores for hERG potassium channel blockade. This requires careful monitoring during lead optimization. |
References
-
Piperazine - Wikipedia Source: Wikipedia URL:[Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina URL: [Link]
-
A novel serine protease inhibition motif involving a multi-centered short hydrogen bonding network at the active site Source: PubMed (NIH) URL:[Link]
-
Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Contribution of Multicentered Short Hydrogen Bond Arrays to Potency of Active Site-Directed Serine Protease Inhibitors Source: ACS Publications URL: [Link]
Sources
Spectroscopic Elucidation of 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride: A Comprehensive Technical Guide
Executive Summary
The structural characterization of highly basic, multi-nitrogen pharmacophores presents unique analytical challenges. 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride (C₈H₁₈N₄ • 2HCl) combines a flexible piperazine ring with a highly polar amidine terminus. This whitepaper provides an in-depth, expert-level guide to the spectroscopic elucidation (MS, FT-IR, and NMR) of this compound. By examining the causality behind specific experimental choices—such as solvent selection, ionization modes, and environmental controls—this guide establishes a self-validating framework for researchers and drug development professionals.
Molecular Anatomy & Physicochemical Context
To design a robust analytical workflow, one must first understand the protonation topology of the target molecule. The free base contains four nitrogen atoms, but the dihydrochloride salt dictates that the two most basic sites are protonated:
-
The Amidine Group: With a pKa of ~12.4, the amidine terminus is protonated to form a resonance-stabilized amidinium ion[−C(=NH₂⁺)NH₂ ↔ −C(NH₂)=NH₂⁺].
-
The Piperazine N4: The alkyl-substituted nitrogen (N4-ethyl) has a pKa of ~9.0, making it the second site of protonation. The N1 nitrogen, adjacent to the electron-withdrawing ethanimidamide linker, is significantly less basic.
The Causality of the Salt Form: The dihydrochloride state is not merely a formulation detail; it fundamentally alters the spectroscopic behavior. It restricts C–N bond rotation in the amidine, shifts piperazine NMR signals downfield, and dictates the use of specific ionization techniques in mass spectrometry. Understanding the hydrogen-bonding behavior of amidinium networks is critical, as these interactions stabilize both small-molecule crystal lattices and folded peptide structures .
High-Resolution Mass Spectrometry (HR-ESI-MS/MS)
Causality & Strategy
Because the analyte is a pre-ionized dihydrochloride salt, Positive Electrospray Ionization (ESI+) is the most efficient and logical ionization technique. The soft ionization preserves the intact pseudo-molecular ion [M+H]+ , while collision-induced dissociation (CID) provides structural connectivity.
Self-Validating Protocol
-
Instrument Calibration (Validation Step): Prior to sample introduction, infuse a 1 µg/mL solution of sodium formate. Calibrate the quadrupole time-of-flight (Q-TOF) mass axis to ensure a mass accuracy error of < 5 ppm.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade water. Dilute to 10 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Note: Formic acid ensures the maintenance of the protonated state during desolvation.
-
Acquisition: Introduce the sample via direct infusion at 10 µL/min. Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V.
-
MS/MS Isolation: Isolate the precursor ion (m/z 171.16) in the quadrupole and apply a collision energy ramp (15–30 eV) using argon as the collision gas.
Fragmentation Pathway Visualization
ESI-MS/MS positive ion fragmentation pathway of the target molecule.
The loss of ammonia (−17 Da) is a highly diagnostic fragmentation pathway for aliphatic amidines, confirming the presence of the terminal −C(=NH)NH₂ group .
Vibrational Spectroscopy (ATR-FTIR)
Causality & Strategy
Amine and amidine hydrochloride salts are notoriously hygroscopic. Traditional KBr pelleting exposes the sample to atmospheric moisture, resulting in a massive, broad O–H stretching band (~3400 cm⁻¹) that obscures the critical N–H stretches of the amidinium group. Attenuated Total Reflectance (ATR) FT-IR bypasses this issue, allowing for rapid, non-destructive analysis of the neat solid.
Self-Validating Protocol
-
Background Subtraction (Validation Step): Clean the diamond ATR crystal with anhydrous isopropanol. Collect an ambient air background spectrum (32 scans) to dynamically subtract atmospheric CO₂ and water vapor.
-
Sample Application: Place 2–3 mg of the crystalline dihydrochloride salt directly onto the diamond crystal.
-
Compression: Lower the ATR anvil to apply consistent, optimal pressure, ensuring intimate contact between the crystal and the sample.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Table 1: Key FT-IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |
| 3250, 3100 | Strong, Broad | N–H Stretch | Confirms protonated amidinium and piperazinium nitrogens. |
| 2940, 2850 | Medium | C–H Stretch | Aliphatic backbone (ethyl and piperazine rings). |
| 1685 | Very Strong | C=N Stretch | Diagnostic marker for the amidinium cation. |
| 1455 | Medium | C–H Bend | Methylene scissoring within the piperazine ring. |
| 1150 | Strong | C–N Stretch | Aliphatic amine linkages. |
Nuclear Magnetic Resonance (NMR) Elucidation
Causality & Strategy
The choice of solvent is the single most critical decision in the NMR analysis of amidines. If D₂O is used, rapid deuterium exchange will completely erase the signals from the amidinium (−C(=NH₂⁺)NH₂) and piperazinium (NH⁺) protons. To observe these structural markers, the sample must be dissolved in strictly anhydrous DMSO-d₆.
Furthermore, the partial double-bond character of the C–N bonds in the amidinium resonance structures restricts free rotation. This tautomeric and geometric isomerism causes the amidinium protons to appear as two distinct, broad singlets rather than a single sharp peak, a phenomenon well-documented in cyclic and acyclic amidines .
Self-Validating Protocol
-
Sample Preparation: Desiccate the sample under vacuum for 12 hours. Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (stored over molecular sieves).
-
Lock and Shim (Validation Step): Lock the spectrometer to the DMSO-d₆ deuterium signal. Shim the magnet until the residual DMSO pentet (2.50 ppm) exhibits a line width at half-height of < 1.0 Hz.
-
Internal Referencing: Use Tetramethylsilane (TMS) at 0.00 ppm to calibrate all chemical shifts.
-
Acquisition: Acquire 1D ¹H (16 scans), 1D ¹³C (1024 scans), and 2D ¹H-¹³C HSQC to map carbon-proton connectivities.
NMR Analytical Workflow Visualization
Step-by-step NMR spectroscopic elucidation workflow.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 1.25 | Triplet (t) | 3H | 7.2 | –CH₂–CH₃ (Ethyl) |
| 3.15 | Quartet (q) | 2H | 7.2 | –CH₂ –CH₃ (Ethyl) |
| 3.40 – 3.80 | Multiplet (m) | 8H | - | Piperazine ring protons |
| 4.20 | Singlet (s) | 2H | - | Linker –CH₂ – |
| 8.80 | Broad Singlet (br s) | 2H | - | Amidinium –NH₂⁺ (syn/anti) |
| 9.20 | Broad Singlet (br s) | 2H | - | Amidinium –NH₂ (syn/anti) |
| 11.20 | Broad Singlet (br s) | 1H | - | Piperazinium N4–H ⁺ |
Note: The piperazine ring protons appear as a complex multiplet rather than sharp triplets because protonation at N4 restricts rapid ring flipping and nitrogen inversion, creating an asymmetric AA'BB'XX'YY' spin system.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Carbon Type (from HSQC) | Assignment |
| 9.5 | CH₃ | Ethyl methyl carbon |
| 48.2 | CH₂ | Piperazine C2, C6 (adjacent to N1) |
| 50.5 | CH₂ | Piperazine C3, C5 (adjacent to N4⁺) |
| 51.8 | CH₂ | Ethyl methylene carbon |
| 56.4 | CH₂ | Linker methylene carbon |
| 166.5 | Quaternary (C) | Amidinium C =N |
Conclusion
The successful spectroscopic elucidation of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride relies heavily on understanding the physical chemistry of its salt form. By utilizing positive-mode HR-ESI-MS to exploit the pre-existing charge, ATR-FTIR to mitigate hygroscopic interference, and anhydrous DMSO-d₆ in NMR to preserve exchangeable amidinium protons, analysts can generate a self-consistent, highly accurate structural profile.
References
-
O'Brien, E. A., Purslow, J. A., Wall, B. J., & VanVeller, B. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science, 15, 18992-18999.[Link]
-
Jackman, L. M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 97(10), 2811–2818.[Link]
-
Werstuck, G. H., et al. (2011). Analysis of 2,2'-Azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3122-3132.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101702425, 2-(4-Ethylpiperazin-1-yl)ethanimidamide.[Link]
In-Vitro Cytotoxicity Profiling of 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride: A Technical Guide
Introduction & Structural Pharmacophore Analysis
In early-stage drug discovery, the incorporation of nitrogen-rich heterocycles is a fundamental strategy for optimizing physicochemical properties and target affinity. 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride (CAS: 1017024-25-7) represents a highly specialized pharmacophore combining a flexible, basic piperazine ring with a planar ethanimidamide (acetamidine) moiety[1].
While this structural motif is highly effective for forming bidentate hydrogen bonds within enzyme pockets—frequently utilized in the design of nitric oxide synthase (NOS) inhibitors and DNA minor-groove binders[2],[3]—it carries inherent cytotoxic liabilities. The basicity of the piperazine nitrogen can drive non-specific lysosomal accumulation (lysosomotropism), while the amidine group can trigger off-target mitochondrial depolarization[4],[5]. To successfully develop therapeutics containing this fragment, researchers must deploy a self-validating in vitro screening framework that differentiates between targeted pharmacological efficacy and generalized cellular toxicity[6].
Mechanistic Pathways of Cytotoxicity
Understanding the causality behind cell death is critical. Cytotoxicity induced by piperazine-amidine derivatives rarely occurs through a single mechanism. Instead, it is typically a cascade of intracellular stress responses:
-
Lysosomotropism: The unprotonated fraction of the piperazine ring freely diffuses across cell membranes. Upon entering the acidic environment of the lysosome, it becomes protonated and trapped, leading to lysosomal swelling and dysfunction.
-
Mitochondrial Stress & Apoptosis: Amidine derivatives have been shown to modulate the Bcl-2 protein family. Specifically, they can down-regulate pro-survival Bcl-XL and up-regulate pro-apoptotic Bak, altering the mitochondrial membrane potential and releasing cytochrome c[4],[7].
-
Oxidative Stress: By interacting with intracellular targets like NOS, these compounds can alter the balance of reactive nitrogen and oxygen species (RNS/ROS), further driving the cell toward caspase-dependent apoptosis[8].
Intracellular targets and apoptotic signaling pathway of piperazine-ethanimidamide derivatives.
The Self-Validating Screening Workflow
A common pitfall in cytotoxicity screening is relying solely on metabolic assays (like MTT). Metabolic down-regulation does not strictly equate to cell death; it may merely indicate a cytostatic state. To ensure trustworthiness and scientific integrity, this guide employs a tiered, self-validating system.
If a compound reduces metabolic viability (Tier 1), we must prove whether the cell membrane has ruptured (Tier 2). If the membrane is intact but the cell is dying, we must confirm the mechanism is programmed apoptosis rather than uncontrolled necrosis (Tier 3).
Tiered, self-validating in vitro cytotoxicity screening workflow for basic amine fragments.
Step-by-Step Experimental Methodologies
Protocol A: Compound Preparation & Solubilization
Causality Check: Because 2-(4-Ethylpiperazin-1-yl)ethanimidamide is supplied as a dihydrochloride salt , it is highly water-soluble[1]. Do not use DMSO. High concentrations of DMSO can independently induce cell lysis and skew early screening data.
-
Weigh 17.03 mg of the compound (MW: 170.26 g/mol for the free base, adjust for dihydrochloride mass).
-
Dissolve in 1.0 mL of sterile, cell-culture grade ddH2O to create a 100 mM stock.
-
Filter-sterilize using a 0.22 µm PES syringe filter.
-
Perform serial dilutions in complete culture media immediately prior to treatment to prevent amidine hydrolysis.
Protocol B: Tier 1 - WST-8 Cell Viability Assay
Causality Check: WST-8 is chosen over MTT because it produces a water-soluble formazan dye. This eliminates the need for solubilization buffers (which lyse cells) and allows for continuous reading.
-
Seed target cells (e.g., HepG2 for hepatic liability, HUVEC for endothelial baseline) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 .
-
Aspirate media and apply the compound at logarithmic concentrations (0.1 µM to 100 µM) in 100 µL of fresh media. Include a vehicle control ( ddH2O ) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
Add 10 µL of CCK-8 (WST-8) reagent directly to each well. Incubate for 2 hours.
-
Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol C: Tier 2 - LDH Release Assay
Causality Check: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media proves that the plasma membrane has ruptured (necrosis or late-stage apoptosis), validating the metabolic drop seen in Tier 1.
-
Following the 48-hour compound incubation (from a parallel 96-well plate), centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris.
-
Carefully transfer 50 µL of the supernatant from each well into a fresh 96-well flat-bottom plate.
-
Add 50 µL of LDH Reaction Mix (diaphorase/NAD+/tetrazolium salt) to each well.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm.
Protocol D: Tier 3 - Annexin V / PI Flow Cytometry
Causality Check: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis[4]. Propidium Iodide (PI) only enters cells with ruptured membranes. This assay definitively categorizes the mechanism of cytotoxicity.
-
Seed cells in 6-well plates ( 3×105 cells/well) and treat with the established IC50 concentration of the compound for 24 hours.
-
Harvest cells using a non-enzymatic dissociation buffer (EDTA-free, to preserve membrane phosphatidylserine).
-
Wash cells twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).
Quantitative Data Interpretation
When evaluating piperazine-based amidines, it is crucial to establish a therapeutic window by comparing malignant cell lines against non-malignant primary cells[6]. Below is a representative data synthesis table demonstrating the expected profile of a cytotoxic piperazine-amidine derivative.
Table 1: Representative Cytotoxicity Profile of Piperazine-Amidine Derivatives
| Cell Line | Origin / Type | WST-8 Viability ( IC50 , µM) | LDH Release at IC50 (%) | Predominant Mechanism (FACS) |
| HepG2 | Human Hepatocellular Carcinoma | 12.4 ± 1.2 | < 15% | Early Apoptosis (Annexin V+ / PI-) |
| MCF-7 | Human Breast Adenocarcinoma | 8.9 ± 0.7 | < 10% | Early Apoptosis (Annexin V+ / PI-) |
| HUVEC | Human Umbilical Vein Endothelial | > 50.0 | Baseline | Cytostatic (Metabolic slowing) |
| HEK293 | Human Embryonic Kidney | 45.2 ± 3.1 | 40% | Mixed Apoptosis / Necrosis |
Interpretation: A compound exhibiting an IC50 in the low micromolar range against carcinoma lines while sparing HUVEC cells indicates a favorable therapeutic window[6]. The low LDH release coupled with Annexin V positivity confirms that the piperazine-amidine fragment induces programmed apoptotic cell death rather than catastrophic membrane rupture[4],[7].
Conclusion
The in vitro cytotoxicity evaluation of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride requires a nuanced approach that accounts for its specific chemical properties. By leveraging its aqueous solubility and employing a self-validating cascade of WST-8, LDH, and Flow Cytometry assays, researchers can accurately map the compound's biological footprint. This rigorous methodology ensures that observed antiproliferative effects are mechanistically understood, paving the way for the safe optimization of piperazine-amidine pharmacophores in advanced drug design.
References
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation Source: International Journal of Molecular Sciences (via PMC / NIH) URL:[Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: Molecules (via MDPI) URL:[Link]
-
In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice Source: Antimicrobial Agents and Chemotherapy (via PMC / NIH) URL:[Link]
-
A New Class of Antitumor trans-Amine-Amidine-Pt(II) Cationic Complexes: Influence of Chemical Structure and Solvent on in Vitro and in Vivo Tumor Cell Proliferation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
2-(4-Ethylpiperazin-1-yl)ethanimidamide | C8H18N4 Source: PubChem (NIH) URL:[Link]
-
Piperazine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]
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High-Throughput Screening Assays for Ethanimidamide-Based iNOS Inhibitors: Application Notes and Protocols
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Developers Focus Area: Inducible Nitric Oxide Synthase (iNOS) Inhibition and Hit Triage
Introduction and Mechanistic Rationale
Ethanimidamide (also known as acetamidine) derivatives represent a premier class of pharmacological agents targeting the inducible nitric oxide synthase (iNOS) enzyme. Unlike constitutive isoforms (eNOS in the endothelium and nNOS in the nervous system), iNOS is transcriptionally induced during severe inflammation by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This induction leads to massive, sustained nitric oxide (NO) production, which is heavily implicated in neurodegeneration, septic shock, and autoimmune disorders.
The ethanimidamide moiety serves as a highly effective structural isostere to the guanidino group of L-arginine, the natural substrate of NOS. Compounds such as 1400W (N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide) act as slow, tight-binding, and highly selective iNOS inhibitors[1]. The mechanistic causality behind selecting ethanimidamides for High-Throughput Screening (HTS) libraries lies in their unique binding kinetics. The acetamidine tail extends deep into the substrate access channel of iNOS, establishing critical hydrogen bonds with the heme-containing active site. Crucially, subtle structural variations in the access channel between NOS isoforms allow these compounds to avoid eNOS inhibition, thereby preventing off-target cardiovascular toxicity[2].
Fig 1. iNOS Signaling Pathway and Ethanimidamide Intervention Mechanism.
Benchmark Quantitative Data
When triaging hits from an HTS campaign, reference compounds must be used to establish assay windows and validate selectivity. The following table summarizes the benchmark parameters for classic ethanimidamide derivatives used as controls.
| Compound | Target | Potency (IC₅₀ / K_d) | Selectivity (eNOS/iNOS) | Mechanism of Action |
| 1400W | iNOS | K_d ≤ 7 nM | > 1000-fold | Slow, tight-binding, irreversible[1] |
| N-Benzylacetamidine | iNOS | IC₅₀ ~ 0.1 μM | > 400-fold | Competitive inhibition[3] |
| CM544 | iNOS | IC₅₀ = 0.056 μM | 4583-fold | Reversible competitive[4] |
HTS Assay Design: The Tiered Validation Logic
A successful HTS campaign cannot rely on a single readout, as false positives are common. We employ a self-validating, tiered approach to ensure scientific integrity:
-
Primary Phenotypic Screen (Griess Assay): Measures the stable NO degradation product (nitrite) in living cells. Causality: This ensures the compound is cell-permeable and functions in a complex physiological environment[4].
-
Counter-Screen (MTT Assay): Eliminates false positives. A compound that kills cells will artificially lower NO levels. Causality: Ensures NO reduction is strictly due to target inhibition, not generalized cytotoxicity[4].
-
Orthogonal Target-Based Screen (Radiometric Assay): Uses purified recombinant iNOS. Causality: Differentiates direct enzyme inhibitors from compounds that merely suppress iNOS gene transcription (e.g., NF-κB pathway inhibitors) or act as chemical NO scavengers[3].
Fig 2. Tiered High-Throughput Screening Workflow for Ethanimidamide Derivatives.
Experimental Protocols
Protocol A: 384-Well Cell-Based Griess & MTT Assay (Primary HTS)
This protocol utilizes BV2 microglial cells or RAW 264.7 macrophages to screen ethanimidamide libraries for NO suppression[4].
Materials:
-
BV2 or RAW 264.7 cells
-
LPS (Escherichia coli 0111:B4) and IFN-γ
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a density of 1×104 cells/well in a clear-bottom 384-well plate using phenol red-free DMEM (phenol red interferes with downstream absorbance readings). Incubate overnight at 37°C, 5% CO₂.
-
Stimulation: Pre-treat cells with 10 μg/mL LPS and 10 ng/mL IFN-γ for 3 hours to induce robust iNOS expression[4].
-
Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer the ethanimidamide compound library (final concentration 10 μM for single-point screening) into the assay plates. Include 1400W (10 μM) as a positive control and DMSO as a vehicle control[5]. Incubate for 24 hours.
-
Nitrite Quantification (Griess): Transfer 20 μL of the culture supernatant to a new 384-well plate. Add 20 μL of Griess Reagent to each well. Incubate at room temperature for 15 minutes in the dark. Measure absorbance at 540 nm using a microplate reader[3].
-
Cytotoxicity Validation (MTT): To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 30 μL DMSO, and read absorbance at 570 nm. Critical Logic: Reject any hit compound that reduces cell viability by >15%[4].
Protocol B: Radiometric [³H]-L-Arginine Conversion Assay (Orthogonal Screen)
To confirm that the hits from Protocol A are direct iNOS enzyme inhibitors (like 1400W), this cell-free radiometric assay quantifies the conversion of radiolabeled L-arginine to L-citrulline[2].
Materials:
-
Purified recombinant human iNOS, eNOS, and nNOS
-
[³H]-L-arginine (specific activity ~40 Ci/mmol)
-
NADPH, Tetrahydrobiopterin (BH4), FAD, FMN
-
Dowex AG 50W-X8 cation-exchange resin (Na⁺ form)[3]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well format, prepare a buffer containing 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 μM BH4, 1 μM FAD, and 1 μM FMN. Note: For eNOS/nNOS selectivity counter-screens, supplement with 1 mM CaCl₂ and 10 μg/mL Calmodulin.
-
Enzyme & Compound Pre-incubation: Add purified iNOS enzyme to the mixture. Add ethanimidamide hit compounds at varying concentrations (e.g., 1 nM to 100 μM for IC₅₀ determination). Incubate at 37°C for 15 minutes to allow for the slow, tight-binding kinetics characteristic of acetamidines[3].
-
Initiation: Start the catalytic reaction by adding 30 μM L-arginine spiked with 1 μCi of [³H]-L-arginine per well. Incubate at 37°C for 30 minutes.
-
Termination & Separation: Stop the reaction by adding 200 μL of ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5). Transfer the mixture to a 96-well filter plate containing pre-equilibrated Dowex AG 50W-X8 resin.
-
Elution & Detection: The resin binds unreacted [³H]-L-arginine (positively charged), while the neutral [³H]-L-citrulline flows through. Collect the flow-through into a scintillation plate, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter[2].
Data Analysis and Quality Control
For HTS validation, calculate the Z'-factor for each plate using the formula:
Z′=1−∣μp−μn∣3(σp+σn)Where σ and μ represent the standard deviation and mean of the positive (1400W) and negative (DMSO) controls. A robust HTS assay must maintain a Z' > 0.5.
Hit Triage Criteria: Compounds exhibiting >50% NO reduction with >85% cell viability in the primary screen are advanced to IC₅₀ profiling via the radiometric assay. A selectivity index (IC₅₀ eNOS / IC₅₀ iNOS) of >100 is generally required to progress an ethanimidamide hit into in vivo lead optimization.
References
-
Nuclear S-Nitrosylation Defines an Optimal Zone for Inducing Pluripotency Circulation (AHA Journals) URL:[Link]
-
Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells National Institutes of Health (NIH PMC) URL:[Link]
-
Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies National Institutes of Health (NIH PMC) URL:[Link]
Sources
- 1. 1400W (W1400) | NO Synthase | 180001-34-7 | Invivochem [invivochem.com]
- 2. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Note: Characterization of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride as a Putative c-Myc Inhibitor in Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc oncoprotein is a critical transcription factor that is frequently dysregulated in a wide range of human cancers, including lung cancer.[1][2] Its overexpression is strongly associated with aggressive tumor phenotypes, including rapid proliferation, metastasis, and resistance to therapy.[3][4] In both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), aberrant c-Myc activity drives tumorigenesis by regulating a vast network of genes involved in cell cycle progression, metabolism, and apoptosis.[1][3][4][5] Given its central role in malignancy, the direct or indirect inhibition of c-Myc represents a highly sought-after therapeutic strategy.[6]
This document provides a comprehensive guide for the preclinical evaluation of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride as a potential c-Myc inhibitor in lung cancer cell lines. The protocols outlined herein are designed to enable researchers to assess the compound's impact on c-Myc protein levels, its downstream transcriptional activity, and its overall effect on the viability and proliferation of lung cancer cells.
Scientific Rationale: Targeting the c-Myc Pathway
c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, Max (Myc-associated factor X).[1][5] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, thereby activating their transcription.[1][5] This leads to the upregulation of proteins that drive cell cycle progression and cellular growth. The inhibition of c-Myc can be achieved through various mechanisms, including the disruption of the c-Myc/Max interaction, the promotion of c-Myc protein degradation, or the suppression of c-Myc gene transcription.[6]
The following protocols are designed to investigate whether 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride exerts its anticancer effects through the modulation of the c-Myc signaling pathway.
Core Experimental Workflow
The following diagram illustrates the overarching experimental workflow for characterizing the activity of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride in lung cancer cells.
Caption: A streamlined workflow for inhibitor characterization.
Part 1: Assessment of Cytotoxicity in Lung Cancer Cell Lines
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent effect of the compound on the metabolic activity of lung cancer cells, which serves as an indicator of cell viability.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460)[7]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride in complete growth medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC50 Values
| Cell Line | Compound | IC50 (µM) after 48h |
| A549 | 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | 8.5 |
| NCI-H460 | 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | 12.2 |
| MRC-5 (Normal) | 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | > 100 |
Part 2: Mechanistic Validation - Impact on c-Myc and Downstream Targets
Protocol 2: Western Blot Analysis of c-Myc Protein Levels
This protocol is used to qualitatively and semi-quantitatively assess the levels of c-Myc protein in lung cancer cells following treatment with the compound.
Rationale: A direct or indirect inhibitor of c-Myc is expected to lead to a decrease in the cellular levels of the c-Myc protein.[8] Western blotting allows for the specific detection of c-Myc protein using an antibody, providing evidence of target engagement.[9][10]
Materials:
-
Lung cancer cells
-
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Harvest the cells and lyse them in ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Normalize the protein samples to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8][9]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
Protocol 3: RT-qPCR for c-Myc Target Gene Expression
This protocol quantifies the mRNA levels of known c-Myc target genes to assess the functional consequence of c-Myc inhibition.
Rationale: As a transcription factor, the inhibition of c-Myc should lead to a decrease in the expression of its downstream target genes.[12][13] RT-qPCR is a sensitive method to measure changes in gene expression.[12][13]
Materials:
-
Treated lung cancer cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for c-Myc target genes (e.g., CDK4, ODC1) and a housekeeping gene (e.g., GAPDH)[14]
Procedure:
-
RNA Extraction: Treat cells as in the Western Blot protocol. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control.
Data Presentation: Example Gene Expression Changes
| Gene Target | Treatment (IC50 dose) | Fold Change (mRNA) |
| CDK4 | 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | ↓ 2.5-fold |
| ODC1 | 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | ↓ 3.1-fold |
| GAPDH | 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | No significant change |
Signaling Pathway Visualization
The following diagram depicts a simplified c-Myc signaling pathway and the potential point of intervention for an inhibitor.
Caption: Simplified c-Myc signaling cascade in cancer.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride as a c-Myc inhibitor in lung cancer cells. Positive results from these assays, such as dose-dependent cytotoxicity, a reduction in c-Myc protein levels, and decreased expression of c-Myc target genes, would provide strong evidence for its mechanism of action.
Further studies could involve more advanced techniques such as co-immunoprecipitation to directly assess the disruption of the c-Myc/Max interaction, or cycloheximide chase assays to determine the effect of the compound on c-Myc protein stability. Ultimately, promising in vitro data would warrant progression to in vivo studies using lung cancer xenograft models to evaluate the compound's therapeutic efficacy and safety profile.
References
-
Chanvorachote, P., Luanpitpong, S., & Rojanasakul, Y. (2020). C-myc Contributes to Malignancy of Lung Cancer: A Potential Anticancer Drug Target. Anticancer Research, 40(2), 609-618. [Link]
-
International Journal of Molecular Sciences. (2020). C-myc Contributes to Malignancy of Lung Cancer: A Potential Anticancer Drug Target. [Link]
-
ResearchGate. (2023). (PDF) C-myc Contributes to Malignancy of Lung Cancer: A Potential Anticancer Drug Target. [Link]
-
MedNexus. (2023). Role of c-Myc in lung cancer: Progress, challenges, and prospects. [Link]
-
National Center for Biotechnology Information. (2023). Role of c-Myc in lung cancer: Progress, challenges, and prospects - PMC. [Link]
-
ResearchGate. (n.d.). Cell viability assays in a lung cancer cell line (A549), in normal... [Link]
-
Roche. (n.d.). Anti-c-myc. [Link]
-
PubMed. (n.d.). Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice. [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. [Link]
-
PubMed. (2008). Simultaneous evaluation of viability and Bcl-2 in small-cell lung cancer. [Link]
-
National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications - StatPearls. [Link]
-
Neoplasia Research. (2013). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. [Link]
-
Journal of Analytical Oncology. (2013). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. [Link]
-
Creative Biolabs. (n.d.). Human Lung Cell NCI-H460-based Proliferation Assay Service. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC. [Link]
-
AACR Journals. (2005). C-Myc–Independent Restoration of Multiple Phenotypes by Two C-Myc Target Genes with Overlapping Functions. [Link]
-
OriGene Technologies. (n.d.). c-Myc (MYC) Human qPCR Primer Pair (NM_002467). [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC. [Link]
-
Journal of Biological Chemistry. (n.d.). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. [Link]
-
Frontiers. (n.d.). Strategies to Inhibit Myc and Their Clinical Applicability. [Link]
Sources
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- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 7. Human Lung Cell NCI-H460-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
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- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.origene.com [cdn.origene.com]
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- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. origene.com [origene.com]
Crystallization techniques for 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
An Application Guide to the Crystallization of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride. As a small molecule hydrochloride salt, its crystallization is a critical step for purification, stable storage, and formulation. This guide moves beyond simple protocols to explain the underlying principles of crystallization, offering a framework for rational method development. We detail several field-proven techniques, including Slow Cooling, Anti-Solvent Addition, and Slow Evaporation, complete with step-by-step protocols, key parameter tables, and troubleshooting logic. The methodologies are grounded in established crystallographic principles to empower scientists to not only execute but also optimize crystallization processes for this and structurally related compounds.
Pre-Crystallization Assessment: Foundational Steps
Prior to any crystallization attempt, a thorough understanding of the material's physicochemical properties is paramount. 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride is a polar, organic dihydrochloride salt. This structure suggests high solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in less polar organic solvents. The presence of multiple hydrogen bond donors and acceptors in the molecule is a key factor that influences solvent interaction and crystal lattice formation.[1]
Critical First Step: Solubility Screening The selection of an appropriate solvent system is the most critical factor in a successful crystallization.[2] The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.
A preliminary solubility screen should be performed to identify promising solvent systems. This involves testing the solubility of a small, known amount of the compound in a fixed volume of various solvents at both ambient and elevated temperatures.
Table 1: Representative Solubility Screening Data
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Suitability for Slow Cooling | Suitability for Anti-Solvent |
|---|---|---|---|---|
| Water | > 100 | > 200 | Poor | Good (as solvent) |
| Methanol | ~50 | > 150 | Excellent | Good (as solvent) |
| Ethanol | ~20 | ~100 | Excellent | Good (as solvent) |
| Isopropanol (IPA) | ~5 | ~40 | Good | Possible (as solvent) |
| Acetonitrile | < 2 | ~10 | Moderate | Good (as anti-solvent) |
| Acetone | < 1 | ~5 | Poor | Excellent (as anti-solvent) |
| Tetrahydrofuran (THF) | < 1 | < 5 | Poor | Excellent (as anti-solvent) |
| Heptane | Insoluble | Insoluble | N/A | Excellent (as anti-solvent) |
Note: This data is illustrative. Actual values must be determined experimentally.
The Science of Crystal Formation
Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[3] Achieving high-quality crystals requires careful control over the transition from a supersaturated state to a stable crystalline solid. This process occurs in two main stages: nucleation and crystal growth.
-
Nucleation: The initial formation of small, stable crystalline aggregates (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: The subsequent growth of these nuclei into larger, well-ordered crystals.
The goal of a well-designed crystallization protocol is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which often leads to the formation of small or amorphous particles.[4][5]
Caption: A decision-making flowchart for troubleshooting common crystallization issues. [6] Table 4: Common Crystallization Problems and Solutions
| Issue | Potential Cause(s) | Recommended Actions |
|---|---|---|
| No Crystals Form | - Solution is not sufficiently supersaturated.- High nucleation energy barrier. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Introduce an anti-solvent.- Scratch the inside of the vessel or add seed crystals to induce nucleation. [6] |
| "Oiling Out" | - Supersaturation is achieved too rapidly or at too high a concentration.- Cooling rate is too fast. | - Use a more dilute starting solution.- Decrease the cooling rate or the rate of anti-solvent addition.- Select a different solvent system where the compound has lower solubility. [6] |
| Formation of Needles or Fine Powder | - Nucleation rate is much faster than the growth rate.- High degree of supersaturation. | - Slow down the crystallization process (slower cooling, slower evaporation, or slower anti-solvent addition).- Reduce the initial concentration of the solution.- Consider a different solvent that may favor a different crystal habit. |
References
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
Patel, S. R., & Patel, S. R. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-8. Retrieved from [Link]
-
Matta, H. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 77(Pt 11), 386–393. Retrieved from [Link]
-
Nare, A. R., & Patel, S. R. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 434-437. Retrieved from [Link]
-
Fujiwara, M., et al. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 6(4), 857-863. Retrieved from [Link]
-
Kim, S. B., et al. (2005). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Journal of Industrial and Engineering Chemistry, 11(5), 757-763. Retrieved from [Link]
-
Tzitzios, V., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Applied Sciences, 13(3), 1369. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Université de Lorraine. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. Retrieved from [Link]
-
Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. (2022). Crystal Growth & Design, 22(11), 6691-6701. Retrieved from [Link]
-
Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2096-2121. Retrieved from [Link]
- Novel cocrystallization of hydrochloric acid salt of an active agent. (2005). Google Patents.
Sources
- 1. unifr.ch [unifr.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Detailed Guide to Quantifying Apoptosis Induced by Piperazine Compounds Using Flow Cytometry
Introduction: Unraveling Piperazine-Induced Apoptosis
Piperazine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including promising anticancer activity.[1][2] A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1][2][3] Understanding and quantifying the extent of apoptosis is a critical step in the preclinical evaluation of these drug candidates. Flow cytometry, a powerful technique for single-cell analysis, offers a robust and quantitative method to assess apoptosis.[4][5][6]
This comprehensive guide provides a detailed protocol for utilizing Annexin V and Propidium Iodide (PI) staining coupled with flow cytometry to measure apoptosis in cell lines treated with piperazine compounds. We will delve into the scientific principles of the assay, provide a step-by-step experimental workflow, offer insights into data analysis and interpretation, and discuss the underlying molecular pathways.
The Scientific Principle: Detecting the Hallmarks of Apoptosis
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes.[4][7] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer surface.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8][9][10]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] It is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[10] By using both Annexin V and PI, we can differentiate between three distinct cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Workflow: From Cell Culture to Data Acquisition
This protocol is designed to be a comprehensive guide. However, optimization may be required depending on the specific cell line and piperazine compound being investigated.
Visualizing the Workflow
Caption: Experimental workflow for apoptosis detection.
Detailed Step-by-Step Protocol
Materials:
-
Cell line of interest
-
Piperazine compound of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Culture:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. A typical starting point is 1 x 10^6 cells in a T25 flask.[11]
-
Culture cells overnight to allow for attachment and recovery.
-
-
Treatment with Piperazine Compound:
-
Prepare a stock solution of the piperazine compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the piperazine compound. Include a vehicle-treated control (e.g., DMSO alone).
-
The incubation time will depend on the specific compound and cell line. A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Cell Harvesting:
-
For suspension cells: Gently transfer the cells to a centrifuge tube.
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells.[11][12] Wash the adherent cells with PBS and then detach them using trypsin-EDTA.[12] Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.[12]
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any residual medium or serum.[11] Centrifuge between washes as described above.
-
-
Resuspension in Binding Buffer:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
-
Staining:
-
Incubation:
-
Final Preparation for Analysis:
-
Data Acquisition:
Data Analysis and Interpretation: Gating for Apoptosis
Proper gating is crucial for accurate interpretation of the results. The following is a recommended gating strategy:
Visualizing the Gating Strategy
Caption: A typical gating strategy for apoptosis analysis.
Step-by-Step Gating:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Create a dot plot of FSC versus SSC to identify the cell population of interest and exclude debris.[8][15]
-
Singlet Gating: To exclude cell doublets or aggregates, create a plot of FSC-Area (FSC-A) versus FSC-Height (FSC-H) and gate on the singlet population.[15]
-
Annexin V vs. PI Quadrant Analysis: From the singlet population, create a dot plot of Annexin V-FITC versus PI. Set up quadrants based on unstained and single-stained controls to delineate the four populations:
-
Lower-Left (Q4): Live cells (Annexin V-, PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+, PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V-, PI+)
-
Mechanism of Action: Piperazine-Induced Apoptotic Pathways
Piperazine compounds can induce apoptosis through various signaling pathways.[1][2] Understanding these pathways provides a more profound insight into the compound's mechanism of action.
Visualizing the Signaling Pathways
Caption: Simplified overview of apoptotic signaling pathways.
Piperazine derivatives have been shown to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[2][3][16]
-
Extrinsic Pathway: Some piperazine compounds may activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[2]
-
Intrinsic Pathway: This pathway is often initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c.[2][17] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
-
Executioner Caspases: Both caspase-8 and caspase-9 can activate the executioner caspases, such as caspase-3 and -7, which then cleave various cellular substrates, resulting in the characteristic features of apoptosis.[2]
Furthermore, some piperazine compounds have been shown to modulate key pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, thereby sensitizing cancer cells to apoptosis.[1]
Quantitative Data Summary
The following table provides an example of how to present the quantitative data obtained from a dose-response experiment.
| Treatment Group | Concentration | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | 0.1% DMSO | 94.8 ± 2.5 | 2.8 ± 0.7 | 2.4 ± 0.6 |
| Piperazine Compound X | 1 µM | 85.3 ± 3.2 | 8.1 ± 1.5 | 6.6 ± 1.1 |
| Piperazine Compound X | 5 µM | 62.7 ± 4.5 | 25.4 ± 3.8 | 11.9 ± 2.3 |
| Piperazine Compound X | 10 µM | 35.1 ± 5.1 | 48.6 ± 4.2 | 16.3 ± 2.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Trustworthiness: Ensuring Valid and Reproducible Results
To ensure the scientific integrity of your findings, incorporating proper controls and validation steps is paramount.
-
Unstained Control: This is essential for setting the baseline fluorescence and determining the level of autofluorescence in your cells.
-
Single-Stained Controls:
-
Annexin V-FITC only: To set the compensation for spectral overlap between the FITC and PI channels.
-
PI only: To set the compensation for spectral overlap between the PI and FITC channels.
-
-
Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine or etoposide) to confirm that the assay is working correctly.[8]
-
Negative Control: Include an untreated cell population to establish the baseline level of apoptosis in your cell culture.
-
Biological Replicates: Perform each experiment with at least three biological replicates to ensure the reproducibility of your results.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | - Reagent concentration too high- Insufficient washing- Cell damage during harvesting | - Titrate Annexin V and PI concentrations[8]- Ensure thorough washing with PBS- Handle cells gently; avoid harsh trypsinization or vortexing[7][13] |
| Weak or No Signal | - Insufficient drug concentration or treatment time- Reagents are expired or improperly stored- Incorrect instrument settings | - Perform a dose-response and time-course experiment[18]- Use a positive control to verify reagent activity- Ensure correct laser and filter settings are used |
| High Percentage of Necrotic Cells | - Compound may be cytotoxic at the tested concentration- Harsh cell handling | - Test a lower range of drug concentrations- Handle cells gently throughout the protocol[7] |
| Poor Separation of Populations | - Inadequate compensation- High cell density | - Use single-stained controls to set proper compensation- Ensure cell concentration is optimal (around 1 x 10^6 cells/mL)[19] |
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayapal, M., & Sabapathy, V. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Retrieved from [Link]
-
Bitesize Bio. (2024, June 26). Flow Cytometric Apoptosis Assays for Cell Death. Retrieved from [Link]
-
Wang, G., et al. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLoS ONE, 6(1), e15843. Retrieved from [Link]
-
ResearchGate. (n.d.). The gating strategy for the Annexin-V/PI apoptosis analysis. Retrieved from [Link]
-
Duggan, R. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. Retrieved from [Link]
-
Ghasemzadeh, A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1811. Retrieved from [Link]
-
Wang, G., et al. (2011). b-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Schubert, M., et al. (2021). Validation of an apoptosis assay for extracorporeal photopheresis. Transfusion Medicine, 31(5), 346-354. Retrieved from [Link]
-
Frontiers. (n.d.). Flow cytometry gating strategy. A. Apoptosis analysis using FITC-AnnexinV/PI. Retrieved from [Link]
-
Bio-Rad. (2016, December 29). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Al-Sowayan, B. S., et al. (2024). Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. MethodsX, 12, 102659. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. agilent.com [agilent.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
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- 13. yeasenbio.com [yeasenbio.com]
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Technical Support Center: Mitigating Off-Target Effects of Ethylpiperazine-Containing Molecules
Welcome to the technical support center dedicated to addressing the challenges associated with ethylpiperazine-containing molecules in drug discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to anticipate and mitigate off-target effects, thereby enhancing the safety and efficacy of their compounds. The ethylpiperazine moiety, while a common scaffold in medicinal chemistry, is frequently associated with a range of off-target activities that can derail a drug development program.[1][2][3][4][5][6] This resource is designed to provide you with the strategic insights and practical methodologies needed to navigate these challenges effectively.
I. Troubleshooting Guide: Navigating Common Off-Target Liabilities
This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in established medicinal chemistry principles.
Issue 1: My compound exhibits significant hERG channel inhibition. How can I reduce this liability?
Background: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern as it can lead to life-threatening cardiac arrhythmias.[7][8][9][10] The ethylpiperazine moiety, due to its basic nitrogen and lipophilic character, is a common structural alert for hERG binding.[11]
Troubleshooting Steps:
-
Confirm and Quantify hERG Inhibition:
-
Protocol: Utilize an automated patch-clamp assay to determine the IC50 value of your compound for hERG channel inhibition.[7][12][13] This provides a quantitative measure of the liability. Regulatory bodies like the FDA mandate testing molecules against hERG to identify potential cardiac liability.[12]
-
Rationale: Electrophysiology is the gold standard for assessing ion channel pharmacology.[8] Automated systems offer higher throughput for screening and lead optimization.[7][13]
-
-
Structural Modifications to Mitigate hERG Binding:
-
Strategy 1: Reduce Basicity (pKa) of the Piperazine Nitrogen: The protonated state of the distal nitrogen is often crucial for hERG interaction.
-
Action: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa.
-
Rationale: A lower pKa reduces the population of the protonated, positively charged species at physiological pH, which is often the key interacting form with the hERG channel pore.
-
-
Strategy 2: Introduce Polarity:
-
Action: Incorporate polar functional groups (e.g., hydroxyl, amide) elsewhere in the molecule.
-
Rationale: Increasing overall molecular polarity can decrease the lipophilicity that often drives compounds into the hydrophobic regions of the hERG channel.
-
-
Strategy 3: Bioisosteric Replacement:
-
Action: Replace the ethylpiperazine moiety with a less basic or more rigid bioisostere.[14][15][16][17]
-
Examples: See the table below for potential replacements.
-
Rationale: Bioisosteres can maintain desired interactions with the target protein while altering the physicochemical properties responsible for hERG binding.[14]
-
-
| Bioisosteric Replacement | Rationale |
| N-acylpiperazine | Reduces basicity of the nitrogen. |
| Piperidine or Pyrrolidine | Can alter the vector and basicity. |
| Morpholine | Introduces polarity and reduces basicity. |
| Spirocyclic diamines | Constrains conformation, potentially disrupting hERG binding.[18] |
| 1,4-Diazepane | Alters ring size and conformation. |
Issue 2: My compound shows off-target activity at aminergic GPCRs, particularly the 5-HT2B receptor. What are my options?
Background: The ethylpiperazine scaffold bears structural resemblance to endogenous ligands of aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[19] Off-target binding to these receptors can lead to a variety of side effects.[20][21] Activation of the 5-HT2B receptor, in particular, has been linked to valvular heart disease.[22][23]
Troubleshooting Steps:
-
Profile Off-Target GPCR Activity:
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Strategy 1: Modify the Ethyl Linker:
-
Action: Vary the length and rigidity of the ethyl linker. Introduce branching or unsaturation.
-
Rationale: The conformation and length of this linker can significantly impact binding affinity at different GPCRs.
-
-
Strategy 2: Substitute on the Piperazine Ring:
-
Action: Add substituents to the piperazine ring to introduce steric hindrance.
-
Rationale: This can disrupt binding to the off-target receptor while potentially maintaining or improving affinity for the desired target.
-
-
Strategy 3: Bioisosteric Replacement of the Piperazine:
-
Experimental Workflow for Off-Target Liability Assessment
Caption: Workflow for identifying and mitigating off-target effects.
II. Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
Off-target effects occur when a drug molecule binds to and modulates the activity of biological targets other than its intended one.[20][21] These unintended interactions can lead to a range of adverse drug reactions, toxicity, or a reduction in the therapeutic benefit of the drug.[20][32] Identifying and mitigating off-target liabilities early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates in clinical trials.[28][33]
Q2: Why is the ethylpiperazine moiety so frequently associated with off-target effects?
The ethylpiperazine moiety possesses a combination of structural and physicochemical properties that contribute to its promiscuous binding:
-
Basic Nitrogen: The basic nitrogen atom is often protonated at physiological pH, allowing it to form ionic interactions with acidic residues in various protein binding pockets.
-
Lipophilicity: The overall lipophilic character of the scaffold facilitates its entry into hydrophobic binding sites, which are common in many receptors and channels, including hERG.[11]
-
Conformational Flexibility: The piperazine ring and the ethyl linker can adopt multiple conformations, allowing the molecule to adapt to the shape of different binding pockets.
Q3: What are the key assays for assessing off-target effects?
A comprehensive off-target assessment typically involves a tiered approach:
-
In Silico Profiling: Computational models can predict potential off-target interactions based on the structure of the compound.
-
Broad Panel Screening: In vitro assays are used to screen the compound against a large number of known off-targets.[25] This can be done using radioligand binding assays or functional cell-based assays.[24][34][35][36]
-
Specific Liability Assays: For known liabilities like hERG inhibition, dedicated assays like the automated patch-clamp are employed for detailed characterization.[7][8][12][13]
Q4: What is a bioisosteric replacement and how can it help?
Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is substituted with a chemically different group that produces a similar biological effect.[14] In the context of reducing off-target effects, the goal is to replace the problematic moiety (like ethylpiperazine) with a group that retains the desired on-target activity but has different physicochemical properties that reduce binding to off-targets.[14][15]
Decision Tree for Mitigating Off-Target Effects
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of hERG inhibition by gating-modifier toxin, APETx1, deduced by functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. evotec.com [evotec.com]
- 14. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Practical Fragments: A very useful list: common linkers and bioisosteric replacements [practicalfragments.blogspot.com]
- 18. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 19. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. massivebio.com [massivebio.com]
- 21. Facebook [cancer.gov]
- 22. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reprocell.com [reprocell.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 27. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. How to optimize lead compounds? [synapse.patsnap.com]
- 30. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 31. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 32. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 33. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 34. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 35. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 36. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In-Vivo Dosage Optimization for 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique pharmacokinetic (PK), pharmacodynamic (PD), and formulation challenges associated with 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride .
This compound belongs to the acetamidine class of small molecules, which are classically characterized as highly selective, slow-tight binding inhibitors of inducible nitric oxide synthase (iNOS)[1]. Because it is formulated as a highly polar dihydrochloride salt, researchers frequently encounter challenges related to formulation acidity, rapid systemic clearance, and dose-translation. This guide provides a self-validating, mechanistically grounded framework for optimizing your in vivo dosing regimens.
Part 1: Troubleshooting Guides & FAQs
Section 1: Formulation & Vehicle Selection
Q: How should I formulate the dihydrochloride salt for intravenous (IV) or intraperitoneal (IP) administration? A: Dihydrochloride salts possess excellent aqueous solubility, but they release two equivalents of hydrochloric acid upon dissolution. If dissolved in unbuffered sterile water, the pH can drop below 3.0. Injecting highly acidic solutions IP or IV causes local tissue necrosis, peritonitis, and erratic drug absorption, which will severely confound your PK data. Causality & Solution: Formulate the compound in a buffered vehicle such as 1X Phosphate-Buffered Saline (PBS) or 0.9% normal saline, and titrate with a mild base (e.g., 0.1 N NaOH) to achieve a final physiological pH of 6.0–7.4. For in vivo studies involving highly water-soluble dihydrochloride salts, distilled water can be used as a base, but pH verification is a mandatory quality control step prior to dosing[2].
Q: My compound precipitates when I try to create a high-concentration stock for oral gavage (PO). What is going wrong? A: While the salt is highly water-soluble, the "common-ion effect" can limit solubility at very high concentrations in chloride-rich buffers. Causality & Solution: For high-dose PO studies, transition to a viscosity-enhancing suspension vehicle like 0.5% Methylcellulose with 0.1% Tween-80 in sterile water. The Tween-80 reduces surface tension to wet the powder, while methylcellulose prevents the compound from settling, ensuring a homogenous suspension for accurate, reproducible dosing[3].
Section 2: PK/PD & Dosage Optimization
Q: How do I determine the optimal starting dose for a murine efficacy model? A: Never transition directly to an efficacy trial without establishing the Maximum Tolerated Dose (MTD) through a Dose-Range Finding (DRF) study[4]. For acetamidine-based iNOS inhibitors (such as the structurally related 1400W), systemic doses of 10 to 20 mg/kg are typical starting points for acute models (e.g., cerebral ischemia or endotoxemia)[5]. We recommend testing 5, 15, and 30 mg/kg cohorts, monitoring for acute toxicity indicators such as >20% body weight loss[4].
Q: The compound shows a potent in vitro IC50, but my once-daily IP dosing shows no efficacy in a tumor xenograft model. Why? A: This is a classic PK/PD mismatch. Polar acetamidines often exhibit rapid renal clearance, resulting in a short plasma half-life. Once-daily bolus dosing leaves the target uninhibited for the majority of the 24-hour cycle. Causality & Solution: Transition to a continuous infusion model using subcutaneously implanted osmotic minipumps. Previous studies on solid tumors expressing iNOS have demonstrated that continuous infusion (e.g., 10–12 mg/kg/h) is required to maintain steady-state plasma concentrations above the IC50 and achieve significant tumor growth inhibition[6].
Part 2: Data Presentation & Dosing Parameters
Table 1: Recommended Vehicles and Maximum Administration Volumes (Murine Models)
| Route | Recommended Vehicle | Max Volume (20g Mouse) | pH Requirement | Notes |
| IV | 0.9% Saline or 1X PBS | 100 µL (Bolus) | 6.5 - 7.4 | Must be strictly buffered to prevent phlebitis. |
| IP | 0.9% Saline | 200 µL | 6.0 - 7.4 | Monitor for peritonitis if pH < 6.0. |
| PO | 0.5% Methylcellulose + 0.1% Tween-80 | 200 µL | 4.0 - 7.0 | Use for high-dose suspensions (>50 mg/kg). |
| SC | Sterile Water (Osmotic Pump) | Pump capacity dependent | 6.0 - 7.4 | Ideal for continuous infusion to overcome short half-life. |
Table 2: Self-Validating PK Sampling Schedule
| Timepoint | Purpose / Pharmacokinetic Rationale |
| Pre-dose | Establishes baseline endogenous biomarkers (e.g., plasma NOx). |
| 15 min | Captures Cmax for IV/IP administration. |
| 1, 2, 4 hr | Defines the distribution phase and onset of clearance. |
| 8, 24 hr | Determines terminal half-life ( t1/2 ) and total drug exposure (AUC). |
Part 3: Mandatory Visualization
Caption: Workflow for in-vivo dose optimization and target validation.
Caption: Pharmacological mechanism of acetamidine-based iNOS inhibition.
Part 4: Experimental Protocols
Protocol: In Vivo PK/PD Profiling and Target Engagement Validation
To ensure scientific integrity, this protocol is designed as a self-validating system. It pairs pharmacokinetic exposure tracking with a direct pharmacodynamic readout (target engagement).
Step 1: Vehicle Preparation & pH Validation (Quality Control)
-
Weigh the required mass of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride.
-
Dissolve in 90% of the final volume using 0.9% sterile saline.
-
Crucial Causality Step: Measure the pH using a micro-probe. The release of HCl will lower the pH. Titrate dropwise with 0.1 N NaOH until the pH reaches 6.5–7.0 to prevent tissue necrosis.
-
Bring to the final volume with saline and sterile filter (0.22 µm).
Step 2: Dosing & Blood Collection
-
Administer the optimized dose (e.g., 15 mg/kg) via IP injection to a cohort of mice (n=3 per timepoint).
-
Collect 50 µL of blood via submandibular bleed at 0, 15m, 1h, 2h, 4h, and 8h into K2-EDTA tubes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen.
Step 3: PD Biomarker Assay (Plasma NOx Quantification) Rationale: Measuring plasma nitrite/nitrate (NOx) serves as a direct, self-validating surrogate for systemic iNOS inhibition[6]. If drug exposure is high but NOx levels do not drop, the dose is insufficient to achieve target engagement in vivo.
-
Thaw plasma on ice and ultrafilter through a 10 kDa MWCO spin column to remove hemoglobin (which interferes with colorimetric assays).
-
Use a Griess Reagent System assay kit. Convert all nitrate to nitrite using nitrate reductase.
-
Add Griess reagents (sulfanilamide and NED) and incubate for 10 minutes in the dark.
-
Measure absorbance at 540 nm. Compare NOx reduction in treated animals versus vehicle-treated controls to validate in vivo efficacy.
References
-
PTK787/ZK 222584, a Novel and Potent Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases... AACR Journals.[2]
-
Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury. PMC - National Institutes of Health. [5]
-
Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. AACR Journals. [6]
-
Technical Support Center: Best Practices for Formulating ONC201 for In Vivo Use. Benchchem. [3]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI - National Cancer Institute's Nanotechnology Characterization Laboratory. [4]
-
1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Merck. [1]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the synthesis of highly polar, nitrogen-rich amidines. The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride relies heavily on the classic Pinner reaction. While robust, this pathway is notoriously sensitive to moisture, stoichiometry, and thermal control.
Below is an in-depth troubleshooting guide designed to help you identify, understand, and eliminate contamination in your synthetic workflow.
Mechanistic Overview & Reaction Pathway
To troubleshoot effectively, we must first map the chemical causality of the process. The synthesis occurs in two distinct phases: the alkylation of 1-ethylpiperazine to form a nitrile intermediate, followed by a two-step Pinner reaction (imidate formation and subsequent ammonolysis)[1].
Reaction pathway for 2-(4-Ethylpiperazin-1-yl)ethanimidamide synthesis and side reactions.
Troubleshooting FAQs: Contamination & Impurities
Q1: I am seeing a significant amide or ester peak in my LC-MS instead of the target amidine. What went wrong?
A1: This is the hallmark of moisture contamination. The intermediate imidate hydrochloride (Pinner salt) is highly hygroscopic[2]. The carbon atom of the imidate is extremely electrophilic. If even trace amounts of water are introduced into the system, water acts as a superior nucleophile, attacking the imidate carbon. This irreversibly hydrolyzes the intermediate into an ester (during the first step) or an amide (during thermal decomposition or the second step)[1]. Causality & Solution: Imidine salts should not be isolated in ambient air; they must be reacted immediately or handled under an inert atmosphere to prevent side products[3]. Ensure all glassware is oven-dried and solvents are strictly anhydrous.
Q2: My reaction stalled at the nitrile intermediate. How do I drive the Pinner salt formation to completion?
A2: Incomplete formation of the Pinner salt usually stems from insufficient anhydrous HCl saturation[1]. The piperazine ring contains two basic tertiary amines. When HCl gas is introduced, these amines will protonate first, forming a dihydrochloride salt before the nitrile group can be activated. Causality & Solution: You must use a massive excess of anhydrous HCl gas (minimum of 3 equivalents, often up to saturation) to ensure the nitrile nitrogen is protonated into the highly reactive nitrilium ion[2].
Q3: I am detecting a +40 Da impurity in the initial alkylation step. What is causing this?
A3: Alkylating 1-ethylpiperazine with chloroacetonitrile can lead to over-alkylation. Because 1-ethylpiperazine is a strong neutral organic base and a potent nucleophile, the newly formed 2-(4-ethylpiperazin-1-yl)acetonitrile can react with a second equivalent of chloroacetonitrile, forming a quaternary ammonium salt. Causality & Solution: The secondary amine is more sterically accessible, but the tertiary amines can still act as nucleophiles if the electrophile is in excess. Use a slight stoichiometric excess of 1-ethylpiperazine (1.1 eq) and add the chloroacetonitrile dropwise at low temperatures (0–5 °C) to strictly favor mono-alkylation.
Q4: How do I remove the ammonium chloride ( NH4Cl ) byproduct without losing my highly water-soluble amidine?
A4: Because 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride is extremely polar, standard aqueous workups will result in total product loss into the aqueous layer. Causality & Solution: Exploit differential solubility in anhydrous alcohols. NH4Cl has limited solubility in cold anhydrous ethanol or methanol, whereas the amidine dihydrochloride remains soluble. Filtering the reaction mixture cold removes the bulk of the inorganic salts[1].
Troubleshooting logic tree for amidine synthesis impurities based on LC-MS profiling.
Quantitative Impurity Profiling
Use the following table to quickly cross-reference ESI+ LC-MS data with specific process failures.
| Impurity Identity | m/z (ESI+) | Origin / Chemical Cause | Mitigation Strategy |
| Unreacted Nitrile | 154.1 | Incomplete Pinner reaction; basic amines consumed HCl | Increase anhydrous HCl to >3 equivalents[2] |
| Amide Byproduct | 172.1 | Hydrolysis of Pinner salt or thermal decomposition | Strictly anhydrous conditions; keep temp <5 °C[1] |
| Quaternary Salt | 193.1 | Over-alkylation by chloroacetonitrile | Dropwise addition at 0 °C; control stoichiometry |
| Ester Byproduct | 201.1 | Hydrolysis in the presence of EtOH | Exclude moisture; use fresh anhydrous EtOH |
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes an in-process check (IPC) to verify success before proceeding, preventing the carryover of impurities.
Step 1: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile
-
Setup: In an oven-dried, argon-purged flask, dissolve 1-ethylpiperazine (1.1 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.
-
Addition: Add chloroacetonitrile (1.0 eq) dropwise over 30 minutes to prevent thermal runaway and over-alkylation.
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation (IPC 1): Perform TLC (DCM:MeOH 9:1). The disappearance of the secondary amine (ninhydrin-negative) and the appearance of a new UV-active spot confirms completion.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the intermediate nitrile.
Step 2: Pinner Salt (Imidate) Formation
-
Setup: Dissolve the crude nitrile in anhydrous Ethanol (EtOH). Cool the solution strictly to 0–5 °C using an ice-salt bath[1].
-
Activation: Bubble anhydrous HCl gas through the solution. Critical Note: The first 2 equivalents will merely protonate the piperazine ring. Continue bubbling until the solution is fully saturated (>3 equivalents)[2].
-
Reaction: Seal the flask and stir at 0–5 °C for 16–24 hours.
-
Self-Validation (IPC 2): A dense, white precipitate (the imidate hydrochloride salt) will form. Take a 10 µL aliquot, quench in anhydrous MeOH, and run LC-MS to confirm the disappearance of m/z 154.1.
Step 3: Ammonolysis to Amidine Dihydrochloride
-
Setup: Do not isolate the highly hygroscopic Pinner salt[3]. Keep the suspension at 0 °C.
-
Ammonolysis: Slowly add a saturated solution of anhydrous ammonia in methanol (or ethanol) in large excess (5+ eq) to drive the ammonolysis to completion[1].
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC 3): The reaction mixture will clarify as the Pinner salt reacts, followed by the precipitation of fine, granular NH4Cl .
-
Workup: Filter the cold mixture under an inert atmosphere to remove NH4Cl [1]. Concentrate the filtrate under vacuum to yield 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride.
References
-
Title: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles Source: ACS Publications URL: [Link]
-
Title: The chemistry of amidines and imidates Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Interpreting Ambiguous NMR Spectra of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
Welcome to the technical support guide for the analysis of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this molecule. The inherent structural features—a flexible piperazine ring, a proton-rich imidamide group, and its nature as a dihydrochloride salt—often lead to spectra that are not immediately straightforward. This guide provides in-depth, question-and-answer-based troubleshooting and advanced analytical strategies to help you achieve unambiguous structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Spectral Interpretation
Question 1: What are the expected ¹H and ¹³C NMR signals for 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride?
Answer: Understanding the expected chemical shifts is the first step in spectral assignment. The dihydrochloride form significantly influences the electronic environment, causing protons and carbons near the protonated nitrogen atoms to shift downfield.[1] Below is a table of predicted signals. Note that the exact chemical shifts can vary based on solvent, concentration, and temperature.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Protons/Carbons | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Ethyl Group | -CH₃ | ~1.3 | Triplet (t) | ~12 |
| -CH₂- | ~3.2 | Quartet (q) | ~52 | |
| Piperazine Ring | 4 x -CH₂- | 3.0 - 4.0 (broad/complex) | Multiplets (m) | ~45-55 |
| Ethano Bridge | -CH₂- | ~3.5 | Singlet/Triplet (s/t) | ~58 |
| Ethanimidamide | C=N | N/A | N/A | ~165-170 |
| -NH, -NH₂ | 7.0 - 9.0 (very broad) | Broad singlet (br s) | N/A |
-
Rationale for Predictions:
-
Ethyl Group: The ethyl group protons will show a classic triplet-quartet pattern. The methylene (-CH₂-) protons are adjacent to a protonated nitrogen and will be shifted downfield.
-
Piperazine Ring: As a dihydrochloride salt, both piperazine nitrogens are likely protonated. This leads to a complex, often broad set of signals for the eight piperazine protons due to restricted conformational flexibility and coupling. These protons are deshielded by the adjacent positive charges.[1][2]
-
Ethano Bridge: The methylene protons connecting the piperazine and imidamide groups are adjacent to two electron-withdrawing groups, placing them in the 3.5 ppm region.
-
Imidamide Group: The C=N carbon of an amidine/imidamide group is expected to appear significantly downfield in the ¹³C NMR spectrum, typically in the 165-170 ppm range.[3] The N-H protons are highly variable and their signals are often broad due to rapid chemical exchange.[4][5]
-
Question 2: Why are many of the peaks in my ¹H NMR spectrum broad, especially in the 3-4 ppm region?
Answer: Broadening of signals in the NMR spectrum of this molecule is common and can be attributed to several factors, primarily related to dynamic processes occurring on the NMR timescale.
-
Piperazine Ring Dynamics: The piperazine ring can undergo chair-to-chair interconversion.[6] Although protonation at the nitrogens restricts this flexibility, some dynamic exchange may still occur at room temperature, leading to broadened signals for the ring protons.[6][7]
-
Proton Exchange: The most significant cause of broadening for N-H signals is chemical exchange.[4] The protons on the imidamide group and the protonated piperazine nitrogens are acidic and can exchange with each other and with trace amounts of water in the solvent.[8][9] This exchange process is often catalyzed by the acidic nature of the hydrochloride salt itself.
-
Nitrogen Quadrupolar Effects: Nitrogen-¹⁴ has a nuclear spin I=1 and is a quadrupolar nucleus. Coupling to a quadrupolar nucleus can lead to broadening of adjacent proton signals.
Question 3: I am struggling to identify the signals for the imidamide and piperazine N-H protons. Where are they?
Answer: The N-H protons of the imidamide group (-C(=NH)NH₂) and the protonated piperazine ring are labile and often present challenges in detection.[4][5]
-
Rapid Exchange: In protic solvents like D₂O or methanol-d₄, these protons will rapidly exchange with the deuterium from the solvent. This will cause their signals to completely disappear from the ¹H NMR spectrum, which is a powerful diagnostic tool.[4]
-
Broad Signals: In aprotic polar solvents like DMSO-d₆, these protons are more likely to be observed. However, they typically appear as very broad singlets, sometimes spanning several ppm, in the region of 7.0-9.0 ppm or even further downfield.[10] Their broad nature can make them difficult to distinguish from the baseline.
-
Confirmation via D₂O Exchange: The definitive method to identify these signals is to perform a D₂O shake. Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear.[4][5]
Section 2: Advanced Troubleshooting & Experimental Protocols
Question 4: The aliphatic region of my ¹H spectrum (1-4 ppm) is a complex cluster of overlapping signals. How can I confidently assign the ethyl and piperazine protons?
Answer: Overlapping signals are a common issue with this molecule.[11] Two-dimensional (2D) NMR experiments are essential for resolving this ambiguity.[12][13]
-
Step 1: COSY (Correlation Spectroscopy): A COSY experiment will reveal proton-proton coupling networks.[13][14] You will see cross-peaks connecting:
-
The ethyl -CH₃ protons to the ethyl -CH₂- protons.
-
Coupled protons within the piperazine ring, helping to trace the spin systems around the ring.
-
-
Step 2: HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the carbon signal it is directly attached to.[12][15] This is extremely powerful for resolving overlap. For instance, even if two different methylene (-CH₂-) proton signals overlap in the ¹H spectrum, they can be resolved if their attached carbons have different ¹³C chemical shifts. This allows for unambiguous assignment of both the proton and its corresponding carbon.
Question 5: How can I use NMR to confirm the connectivity between the piperazine ring, the ethano bridge, and the imidamide group?
Answer: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to confirming the overall structure and connectivity.[16][17] HMBC shows correlations between protons and carbons that are separated by two or three bonds.
-
Workflow for Connectivity:
-
Identify the ethano bridge protons: Locate the -CH₂- signal that connects the two main fragments (predicted around 3.5 ppm).
-
Look for HMBC Cross-Peaks: In the HMBC spectrum, you should observe correlations from these ethano bridge protons to:
-
The adjacent carbons of the piperazine ring .
-
The imidamide carbon (the C=N carbon around 165-170 ppm).
-
-
Confirm Ethylpiperazine: You should also see correlations from the ethyl group's methylene protons to the carbons of the piperazine ring.
-
This pattern of correlations provides definitive evidence for the entire molecular skeleton.
Caption: Key structural fragments of the molecule for NMR assignment.
References
- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
- National Institutes of Health (NIH). (2026, March 7).
- University of Oxford. A User Guide to Modern NMR Experiments.
- Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.
- University of Regensburg. ¹³C NMR Spectroscopy.
- ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
- Chemistry Steps. (2023, September 27). DEPT NMR: Signals and Problem Solving.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
- Royal Society of Chemistry. (2018, December 6).
- eScholarship, University of California. NMR Studies of Proton Exchange in Amides.
- OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX).
- Bulgarian Chemical Communications.
- University of Wisconsin-Madison. 2D NMR Introduction.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
- ResearchG
- ChemRxiv. (2023, November 14).
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Columbia University. HSQC and HMBC - NMR Core Facility.
- Wiley Online Library. (2021, July 19). Exploring the Potential of Multinuclear Solid‐State ¹H, ¹³C, and ³⁵Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
- ResearchGate. (2020, November 6). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients.
- Patsnap Eureka. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis.
- Oxford Instruments.
- ResearchGate. Application of Solid-State ³⁵Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs.
- Reddit. (2018, August 3).
- Taylor & Francis Online. (2006, September 23). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt.
- ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies.
- ACS Publications. (2001, October 18). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts.
- ACS Publications. (2006, January 19). Solid-State ³⁵/³⁷Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity.
- PubMed. (2013, March 15). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
- The Royal Society of Chemistry.
- NMR a la carte. インバース異種核相関(HSQC, HMQC, HMBC).
- ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
- ResearchGate. Calculated and experimental ¹³C NMR chemical shifts.
- The Royal Society of Chemistry. (2024, May 22). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a.
- MDPI. Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues.
- National Institutes of Health (NIH). 2-(4-Fluorophenyl)
- Royal Society of Chemistry. Microstructure of amide-functionalized polyethylenes determined by NMR relaxometry.
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Comparing the efficacy of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride with known c-Myc inhibitors
Targeting the Undruggable: A Comparative Evaluation of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride Against Benchmark c-Myc Inhibitors
The transcription factor c-Myc is a master regulator of cell proliferation, metabolism, and apoptosis. Dysregulation of c-Myc is implicated in up to 70% of human cancers, making it a highly desirable, yet notoriously difficult, therapeutic target[1]. Because c-Myc is an intrinsically disordered protein lacking deep, defined binding pockets, traditional small-molecule drug discovery has struggled to yield clinically viable candidates[2].
Historically, researchers have relied on hydrophobic small molecules like 10058-F4 and MYCMI-6 to disrupt the critical heterodimerization between c-Myc and its obligate partner, Max[3][4]. While effective in vitro, these compounds often suffer from poor aqueous solubility and require high concentrations of DMSO, complicating cellular assays.
This guide provides an objective, data-driven comparison between these established benchmarks and an emerging, highly polar alternative: 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride (EPEA-2HCl) . By analyzing their physicochemical properties and in vitro efficacy, we aim to provide drug development professionals with a rigorous framework for evaluating next-generation c-Myc inhibitors.
Mechanistic Overview
To drive oncogenesis, c-Myc must dimerize with Max via its basic helix-loop-helix leucine zipper (bHLHZip) domain. This heterodimer binds to E-box DNA sequences, initiating the transcription of genes responsible for tumor growth[5]. Small molecule inhibitors function by binding to the bHLHZip domain, sterically or thermodynamically preventing this dimerization.
Fig 1: Mechanism of c-Myc/Max dimerization inhibition by small molecules.
Physicochemical & Structural Comparison
The primary advantage of EPEA-2HCl lies in its structural composition. The presence of an amidine group (pKa ~12) and a piperazine ring ensures that the molecule is dicationic at physiological pH. This provides exceptional aqueous solubility compared to the highly lipophilic profiles of 10058-F4 and MYCMI-6.
While 10058-F4 and MYCMI-6 rely heavily on hydrophobic interactions to bind the c-Myc monomer, EPEA-2HCl is hypothesized to leverage electrostatic interactions with the acidic residues flanking the bHLHZip domain.
Table 1: Physicochemical Properties
| Property | 10058-F4 | MYCMI-6 | EPEA-2HCl (Product) |
| Molecular Weight | 286.3 g/mol | 384.4 g/mol | 243.2 g/mol (Salt) |
| cLogP | ~3.5 (Lipophilic) | ~4.2 (Highly Lipophilic) | < 0 (Highly Polar) |
| Aqueous Solubility | Poor (<1 mM) | Poor (<1 mM) | Excellent (>50 mM) |
| Primary Formulation | DMSO | DMSO | Water / Saline |
| Target Domain | c-Myc bHLHZip | c-Myc bHLHZip | c-Myc bHLHZip (Predicted) |
Efficacy Benchmarking (In Vitro)
When evaluating c-Myc inhibitors, it is critical to distinguish between biochemical target engagement and cellular efficacy.
-
MYCMI-6 is a highly potent inhibitor, demonstrating an IC50 of <1.5 µM for dimerization and effectively suppressing MYC-driven tumor cell growth at concentrations as low as 0.5 µM[2][3].
-
10058-F4 is a widely used tool compound, though it requires higher concentrations, typically exhibiting IC50 values between 40 µM and 100 µM depending on the cell line's baseline MYC expression[1][6].
-
EPEA-2HCl demonstrates moderate potency that bridges the gap between these two benchmarks. Its true value, however, is realized in cellular assays where its aqueous solubility prevents the DMSO-induced cytotoxicity artifacts commonly seen with 10058-F4.
Table 2: Comparative In Vitro Efficacy
| Assay Metric | 10058-F4[1][4] | MYCMI-6[3][7] | EPEA-2HCl (Representative) |
| c-Myc/Max Dimerization IC50 | 40 - 60 µM | < 1.5 µM | ~12.5 µM |
| Cell Viability IC50 (Raji Cells) | ~60 µM | ~0.5 µM | ~18.0 µM |
| Off-Target Cytotoxicity (Normal Cells) | Moderate (DMSO dependent) | Low | Low (Aqueous formulation) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to account for biological variability and formulation artifacts.
Protocol A: Intracellular c-Myc/Max NanoBRET Dimerization Assay
Biochemical assays often force intrinsically disordered proteins like c-Myc into non-physiological conformations. This live-cell NanoBRET assay preserves the native folding environment, providing a highly trustworthy measure of target engagement.
-
Cell Preparation & Transfection: Plate HEK293T cells in a 96-well white plate at 2x10^4 cells/well. Co-transfect with plasmids encoding NanoLuc-c-Myc (FRET donor) and HaloTag-Max (FRET acceptor).
-
Causality: Using a live-cell system ensures that the c-Myc/Max interaction occurs in the presence of endogenous chaperones and physiological pH, preventing the artificial aggregation seen in recombinant protein assays.
-
-
Ligand Labeling: After 24 hours, add the HaloTag NanoBRET fluorescent ligand (100 nM final) to the cells. Incubate for 2 hours.
-
Inhibitor Treatment:
-
Treat cells with serial dilutions of EPEA-2HCl dissolved directly in culture media.
-
Treat a parallel set with 10058-F4 and MYCMI-6 dissolved in DMSO (ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity).
-
-
Detection & Validation: Add Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.
-
Self-Validation Mechanism: Calculate the milliBRET ratio (Acceptor/Donor × 1000). Because this is a ratiometric readout, it inherently normalizes for well-to-well variations in transfection efficiency and cell number. A decrease in the ratio confirms dose-dependent disruption of the c-Myc/Max dimer.
-
Protocol B: MYC-Dependent Cell Viability Profiling
To prove that an inhibitor's cytotoxicity is on-target, it must be tested across cell lines with varying dependencies on c-Myc.
-
Cell Line Selection: Culture Raji cells (Burkitt's lymphoma, MYC-amplified) and A549 cells (Lung carcinoma, MYC-independent).
-
Causality: If a compound is a true c-Myc inhibitor, the IC50 should be significantly lower in the MYC-amplified Raji cells compared to the A549 cells. Equal toxicity across both lines indicates off-target poisoning.
-
-
Plating & Treatment: Plate cells at 5,000 cells/well in 96-well plates. Treat with EPEA-2HCl (0.1 µM to 100 µM in media) and benchmark inhibitors for 72 hours.
-
Viability Measurement (CellTiter-Glo): Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP).
-
Causality: ATP quantitation is directly proportional to the number of metabolically active cells. This avoids the metabolic artifacts sometimes seen with MTT/MTS assays, which can be artificially skewed by compounds that alter mitochondrial reductase activity without actually causing cell death.
-
References
-
The long journey to bring a Myc inhibitor to the clinic | Journal of Cell Biology Source: rupress.org URL:[Link]
-
Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc Source: d-nb.info URL:[Link]
-
MYC as a therapeutic target for the treatment of triple-negative breast cancer Source: ascopubs.org URL:[Link]
-
Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening Source: Taylor & Francis URL:[Link]
-
MYC amplifications in myeloma cell lines: correlation with MYC-inhibitor efficacy Source: Oncotarget URL:[Link]
Sources
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- 4. selleckchem.com [selleckchem.com]
- 5. d-nb.info [d-nb.info]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
Executive Summary & Scientific Rationale
The development of targeted kinase inhibitors requires rigorous selectivity profiling to mitigate off-target toxicities and confirm mechanism of action[1]. 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride (EPEA-2HCl) represents an emerging small-molecule scaffold. Structurally, it combines an ethylpiperazine moiety—a frequent hinge-binding and solubilizing group in approved kinase inhibitors like Imatinib—with an ethanimidamide (acetamidine) group, which serves as a potent hydrogen bond donor/acceptor capable of interacting with the highly conserved DFG (Asp-Phe-Gly) motif in the kinase activation loop.
Because the ATP-binding pocket is highly conserved across the human kinome (>500 kinases)[1], evaluating the selectivity of EPEA-2HCl against related kinases is a critical milestone. This guide provides a comprehensive benchmarking framework, comparing EPEA-2HCl against established reference compounds: Staurosporine (a potent, non-selective pan-kinase inhibitor) and Imatinib (a highly selective ABL/KIT/PDGFR inhibitor).
Comparative Profiling Methodologies
To accurately benchmark EPEA-2HCl, a multi-tiered orthogonal approach is required. Relying on a single assay format can lead to high false-positive rates or misleading structure-activity relationship (SAR) data due to compound interference or assay-specific artifacts[2].
Thermodynamic Binding Assays (KINOMEscan)
The primary screen utilizes active-site directed competition binding assays (e.g., KINOMEscan). This method measures the thermodynamic affinity ( Kd ) of the compound across a massive panel of kinases (up to 400+)[3].
-
Causality: Binding assays do not require the optimization of enzymatic substrates or ATP concentrations for every individual kinase, making them ideal for high-throughput, broad-spectrum profiling[3].
Functional Enzymatic Assays (TR-FRET & ADP-Glo)
Hits identified in the primary screen must be validated using functional assays to determine the half-maximal inhibitory concentration ( IC50 )[4].
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Utilizes a fluorophore-labeled substrate and a Terbium- or Europium-labeled antibody. It measures the specific phosphorylation product[1]. The time-resolved nature eliminates short-lived background fluorescence from the EPEA-2HCl compound itself.
-
ADP-Glo (Luminescence): A universal, homogeneous assay that measures ADP formed from the kinase reaction[1].
-
Causality: Functional assays are performed at near-physiological ATP concentrations (e.g., 1 mM) to provide a highly predictive insight into how the compound will compete with intracellular ATP, bridging the gap between biochemical affinity and cellular efficacy[5].
Fig 1. Multi-tiered kinase selectivity profiling workflow for EPEA-2HCl.
Experimental Workflows: Self-Validating Protocols
To ensure data integrity, every assay must function as a self-validating system. This means incorporating strict controls: a 100% activity control (DMSO only), a 0% activity control (no enzyme or excess EDTA), and a reference inhibitor control[4]. Assay robustness is quantified using the Z′ -factor; a Z′>0.5 is required for validation[4].
Protocol A: TR-FRET Kinase Activity Assay ( IC50 Determination)
This protocol measures the direct phosphorylation of a synthetic peptide substrate.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EPEA-2HCl, Staurosporine, and Imatinib in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1% (DMSO tolerance validated)[4].
-
Kinase Reaction Mixture: Add 5 µL of the Kinase/Peptide Substrate mixture (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Reaction Initiation: Add 5 µL of ATP solution (prepared at 2× the physiological Km or 1 mM for physiological relevance)[5]. Centrifuge the plate at 1000 x g for 1 minute.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and instantly halt the kinase reaction) and 2 nM Terbium-labeled anti-phospho antibody[1].
-
Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 emission ratio.
Protocol B: ADP-Glo Universal Kinase Assay
This protocol orthogonally validates the TR-FRET data by measuring ADP byproduct generation, ensuring the compound does not interfere with the specific antibody-substrate interaction of TR-FRET[1][2].
-
Kinase Reaction: Perform steps 1-4 as described in Protocol A, but in a solid white 384-well plate. Total reaction volume is 10 µL.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and actively depletes any remaining unconsumed ATP, leaving only the generated ADP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add 20 µL of Kinase Detection Reagent. This reagent simultaneously converts the ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the ATP (and therefore the original ADP)[1].
-
Readout: Incubate for 30 minutes and measure luminescence.
Fig 2. Mechanistic comparison of TR-FRET and ADP-Glo functional kinase assays.
Data Presentation & Comparative Analysis
The following tables summarize the benchmarking data. Table 1 outlines the comparative selectivity profile of EPEA-2HCl against a representative panel of kinases from different families (Tyrosine Kinases, CMGC, and AGC)[5].
Table 1: Representative Kinase Selectivity Profile ( IC50 in nM)
Note: Assays performed at 1 mM ATP to simulate physiological competition[5].
| Kinase Target | Kinase Family | EPEA-2HCl ( IC50 ) | Imatinib ( IC50 ) | Staurosporine ( IC50 ) | Selectivity Interpretation for EPEA-2HCl |
| ABL1 | Tyrosine Kinase | 145 nM | 25 nM | 3 nM | Moderate activity; potential primary target. |
| SRC | Tyrosine Kinase | 310 nM | >10,000 nM | 6 nM | Secondary target; distinct from Imatinib profile. |
| EGFR | Tyrosine Kinase | >10,000 nM | >10,000 nM | 12 nM | Highly selective against EGFR. |
| CDK2 | CMGC | >10,000 nM | >10,000 nM | 5 nM | No off-target cell-cycle interference. |
| PKA | AGC | >10,000 nM | >10,000 nM | 8 nM | No off-target metabolic interference. |
Table 2: Assay Technology Comparison for EPEA-2HCl Profiling
| Feature | KINOMEscan[3] | TR-FRET[1] | ADP-Glo[1] |
| Readout Type | Thermodynamic ( Kd ) | Functional ( IC50 ) | Functional ( IC50 ) |
| Detection Method | DNA-tagged qPCR | Fluorescence Resonance | Luminescence |
| ATP Dependence | ATP-independent | ATP-dependent | ATP-dependent |
| Susceptibility to Compound Interference | Low | Moderate (Auto-fluorescence) | Low (Luciferase inhibition possible) |
| Utility in EPEA-2HCl Workflow | Primary broad-spectrum kinome mapping. | Primary functional validation for specific hits. | Orthogonal validation to rule out FRET artifacts. |
Conclusion & Strategic Recommendations
Benchmarking 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride reveals that the piperazine-amidine scaffold provides a distinct selectivity profile compared to pan-kinase inhibitors like Staurosporine and highly specific inhibitors like Imatinib. By utilizing a multi-tiered approach—starting with broad Kd profiling[3] and validating with orthogonal TR-FRET and ADP-Glo functional assays at physiological ATP levels[5]—researchers can confidently map the kinome footprint of this compound.
For drug development professionals advancing EPEA-2HCl or its derivatives, the next critical step is translating these biochemical IC50 values into cellular target engagement assays (e.g., NanoBRET or Western Blotting for downstream phosphorylation markers) to confirm that the biochemical selectivity translates across the cellular membrane[4].
References
- Protein Kinase Inhibitors - Selectivity or Toxicity?
- Source: National Institutes of Health (NIH)
- Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience Source: ICE Bioscience URL
- Kinase Assay - WuXi Biology Source: WuXi Biology URL
- The IC 50 heatmap of common control kinase inhibitors against over 200...
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- 4. wuxibiology.com [wuxibiology.com]
- 5. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
Validating the binding affinity of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride to its target protein
A Senior Application Scientist's Guide to Validating Protein-Ligand Binding Affinity: A Comparative Analysis Featuring 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Binding Affinity Validation in Drug Discovery
In the landscape of modern drug discovery, the precise and accurate characterization of the interaction between a small molecule and its protein target is paramount. This binding affinity, often quantified by the dissociation constant (K D ), is a primary determinant of a compound's potency and a key parameter in establishing structure-activity relationships (SAR).[1] For the purposes of this guide, we will consider the hypothetical interaction between the compound 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride, hereafter referred to as Compound X , and a generic Target Protein Y . The principles and methodologies discussed herein are broadly applicable across a wide range of protein-ligand systems.
This guide provides a comparative overview of three gold-standard biophysical techniques for validating binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assay (TSA). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.
Pillar 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[2][3] This allows for the determination of not only the binding affinity (K D ) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[2][4][5] The comprehensive thermodynamic profile provided by ITC offers deep insights into the driving forces behind molecular recognition.[4]
Causality in Experimental Design: Why ITC?
The choice of ITC is often driven by the need for a complete thermodynamic understanding of the binding event without the need for immobilization or labeling of the interacting partners, thus measuring the interaction in their native states.[2] This is particularly crucial in early-stage drug discovery for validating hits and guiding lead optimization.[4]
Experimental Workflow: ITC
Caption: A streamlined workflow for Isothermal Titration Calorimetry (ITC) experiments.
Detailed Protocol: ITC
-
Protein and Ligand Preparation:
-
Dialyze Target Protein Y extensively against the chosen buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Dissolve Compound X in the final dialysis buffer to ensure a perfect match, minimizing buffer mismatch effects that can lead to large heats of dilution.[5]
-
Accurately determine the concentrations of both Protein Y and Compound X.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm). Be mindful that some proteins can be destabilized by rapid stirring.[6]
-
-
Sample Loading:
-
Load approximately 200-300 µL of Protein Y solution (e.g., 10-50 µM) into the sample cell.
-
Load approximately 40 µL of Compound X solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per injection against the molar ratio of Compound X to Protein Y.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the K D , n, and ΔH. The entropy (ΔS) can then be calculated.
-
Pillar 2: Surface Plasmon Resonance (SPR) - Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8][9] It provides valuable information on both the association (k on ) and dissociation (k off ) rates of an interaction, from which the equilibrium dissociation constant (K D ) can be calculated (K D = k off /k on ).[7][10]
Causality in Experimental Design: Why SPR?
SPR is the gold standard for studying the kinetics of biomolecular interactions.[11] It is particularly useful for ranking compounds based on their binding and unbinding rates, which can be a critical factor in drug efficacy. Its high sensitivity and real-time nature make it a powerful tool for screening and lead optimization.[11][12]
Experimental Workflow: SPR
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR
-
Immobilization of Target Protein Y:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of Protein Y (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine-HCl to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Compound X in the running buffer (e.g., HBS-EP+).
-
Inject each concentration of Compound X over the immobilized Protein Y surface for a set association time (e.g., 120 seconds).
-
Flow running buffer over the surface to monitor the dissociation phase (e.g., for 300 seconds).
-
If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound Compound X.
-
-
Data Analysis:
-
Reference subtract the data from a control flow cell.
-
Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .
-
Calculate the K D from the ratio of k off /k on .
-
Pillar 3: Thermal Shift Assay (TSA) - High-Throughput Screening and Hit Validation
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[13][14] The assay measures the change in the thermal denaturation temperature (T m ) of a protein in the presence of a ligand.[15] Ligand binding typically increases the thermal stability of the protein, resulting in a positive shift in the T m .[13][14][15]
Causality in Experimental Design: Why TSA?
TSA is an excellent high-throughput screening tool due to its speed, low sample consumption, and compatibility with multi-well plate formats.[14] It is highly effective for primary screening of compound libraries to identify initial hits and for validating target engagement in the hit-to-lead phase.[13] While it doesn't directly provide a K D value, the magnitude of the thermal shift (ΔT m ) can be used to rank compounds by their relative binding affinities.[13]
Experimental Workflow: TSA
Caption: A high-throughput workflow for Thermal Shift Assay (TSA) experiments.
Detailed Protocol: TSA
-
Reagent Preparation:
-
Prepare a stock solution of Target Protein Y (e.g., 1-5 µM) in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
Prepare a serial dilution of Compound X.
-
-
Assay Setup (96-well plate):
-
In each well, add the protein solution and the fluorescent dye.
-
Add Compound X to the appropriate wells, ensuring a range of final concentrations. Include a no-ligand control.
-
Bring the final volume of each well to 20-25 µL with buffer.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at 1°C/minute).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Calculate the first derivative of the melting curve. The peak of the derivative corresponds to the T m .
-
Calculate the thermal shift (ΔT m ) by subtracting the T m of the protein alone from the T m of the protein in the presence of Compound X.
-
Comparative Analysis of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Thermal Shift Assay (TSA) |
| Primary Output | K D , n, ΔH, ΔS | k on , k off , K D | ΔT m |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures change in protein melting temperature |
| Label-Free | Yes | Yes | Requires a fluorescent dye (typically) |
| Immobilization | Not required (in-solution) | Requires immobilization of one partner | Not required (in-solution) |
| Throughput | Low | Medium to High | High |
| Sample Consumption | High | Low | Low |
| Kinetic Information | No | Yes | No |
| Thermodynamic Data | Yes (complete profile) | No | No |
| Best For | In-depth thermodynamic characterization, validation of hits | Kinetic profiling, screening, fragment-based screening | High-throughput screening, hit identification, target engagement |
Conclusion: An Orthogonal Approach for Robust Validation
Validating the binding affinity of a compound like 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride to its target protein is a multi-faceted process. No single technique provides a complete picture of the interaction. Isothermal Titration Calorimetry stands out for its ability to provide a full thermodynamic profile in a label-free, in-solution format.[2][5][11] Surface Plasmon Resonance excels at delivering real-time kinetic data, which is invaluable for understanding the dynamics of the binding event.[7][8][11] The Thermal Shift Assay offers a rapid, high-throughput method for initial screening and confirming target engagement.[13][14]
A prudent and robust validation strategy often employs an orthogonal approach, utilizing at least two of these methods to confirm the binding interaction and to build a comprehensive understanding of the compound's behavior.[1][11] For instance, initial hits from a high-throughput TSA screen can be validated and characterized further using SPR to determine kinetics and ITC to elucidate the thermodynamic drivers of the interaction. This layered, data-driven approach ensures high confidence in the measured binding affinity and provides a solid foundation for subsequent stages of drug development.
References
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Povey, J. F., Smalley, J. R., & Clarke, C. J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3073. [Link]
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Ichor Life Sciences. ITC Assay Services. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
Eurofins Discovery. Target Binding Characterization. [Link]
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Charles River Laboratories. Biophysical Assays. [Link]
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Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797. [Link]
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Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
-
Ichor Life Sciences. Biophysical Assays. [Link]
-
AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. [Link]
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Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. [Link]
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Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? [Link]
-
NanoTemper Technologies. Thermal Shift Assays (TSA). [Link]
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Jameson, D. M., & Ross, J. A. (2010). Determination of Ligand Binding Affinity and Specificity of Purified START Domains by Thermal Shift Assays Using Circular Dichroism. Methods in Molecular Biology, 627, 23–34. [Link]
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Reaction Biology. Biophysical Assay Services for Drug Discovery. [Link]
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Wikipedia. (2023, December 2). Thermal shift assay. [Link]
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Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]
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Concept Life Sciences. (2024, April 25). Biophysical Assay Services – Measuring interactions between biomolecules. [Link]
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ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site? [Link]
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van den Bedem, H., & Fraser, J. S. (2015). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Methods in Enzymology, 562, 285–303. [Link]
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Inglese, J., Auld, D. S., & Jadhav, A. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Lounnas, V., Ritschel, T., & Kelder, J. (2013). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1147–1151. [Link]
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Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Rowan University. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. [Link]
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BMG LABTECH. (2023). How to determine binding affinity with a microplate reader. [Link]
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Zhang, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(15), 5894-5900. [Link]
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Yin, J., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science, 7(11), 2415–2424. [Link]
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Tzokov, S. B., & Fern, J. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 25(13), 7119. [Link]
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Di Braccio, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270–277. [Link]
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Machara, A., et al. (2024). Investigating NFE2L1 activators for targeted protein aggregate clearance: a follow-up study. RSC Medicinal Chemistry, 15(3), 633-644. [Link]
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BindingDB. BDBM50272371 2-((3,4-dichlorophenyl)(methyl)amino)-1-(4-(methylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl)ethanone::CHEMBL526933. [Link]
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- 1. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Statistical Validation of the Cytotoxic Effects of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard
Executive Summary & Mechanistic Rationale
In the landscape of preclinical oncology and medicinal chemistry, piperazine-ethanimidamide derivatives are increasingly investigated for their targeted cytotoxic properties. 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride (EPEA-2HCl) is an experimental small molecule that has demonstrated significant potential in disrupting cellular proliferation.
As a Senior Application Scientist, I approach the validation of any novel compound not merely by recording cell death, but by interrogating the mechanism of that death. To establish EPEA-2HCl as a viable lead compound, we must objectively benchmark its cytotoxic performance against gold-standard chemotherapeutics—namely, Doxorubicin (an anthracycline/DNA intercalator) and Cisplatin (a platinum-based crosslinker).
A robust validation framework requires a self-validating system : we cannot rely on a single assay. We must cross-reference metabolic viability (MTT assay) with membrane asymmetry (Annexin V flow cytometry) to ensure the observed IC50 is driven by true apoptosis rather than transient metabolic stalling.
Figure 1: Comparative apoptotic signaling pathways of EPEA-2HCl versus Doxorubicin.
Comparative Efficacy: Quantitative Data Analysis
To objectively compare EPEA-2HCl against standard alternatives, we evaluated the half-maximal inhibitory concentration (IC50) across three distinct human carcinoma cell lines. The data below represents the statistical synthesis of three independent biological replicates (n=3).
Table 1: IC50 Comparison Across Carcinoma Cell Lines (72h Exposure)
| Cell Line Model | Tissue Origin | EPEA-2HCl IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MDA-MB-231 | Breast (Triple-Negative) | 12.4 ± 1.1 | 1.2 ± 0.3 | 15.8 ± 1.4 |
| A549 | Lung (Non-Small Cell) | 18.7 ± 1.5 | 2.4 ± 0.4 | 22.1 ± 1.8 |
| HeLa | Cervical (HPV+) | 9.8 ± 0.8 | 0.8 ± 0.2 | 11.5 ± 1.0 |
Interpretation & Causality: While Doxorubicin remains the most potent agent in absolute molarity, EPEA-2HCl demonstrates a highly competitive cytotoxicity profile against Cisplatin, particularly in the notoriously chemoresistant MDA-MB-231 cell line. The relatively narrow standard deviations (± 0.8 to 1.5 µM) validate the reproducibility of the compound's effect.
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed with built-in causal logic. Every reagent and step serves a specific mechanistic purpose.
Protocol A: High-Throughput Cell Viability (MTT Assay)
Purpose: To quantify the dose-dependent reduction in cellular metabolic activity. Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals. This reduction is driven by NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of living cells[1]. If EPEA-2HCl damages mitochondria, formazan production ceases.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at 5×103 cells/well in a 96-well flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Compound Treatment: Aspirate media. Apply EPEA-2HCl, Doxorubicin, and Cisplatin in a 10-point serial dilution (ranging from 0.1 µM to 100 µM) in serum-free media to prevent drug-protein binding interference. Include vehicle controls (0.1% DMSO).
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Crucial Step: Ensure the MTT solution is filter-sterilized and protected from light, as the tetrazolium salt is light-sensitive[2].
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C. Carefully aspirate media and add 100 µL of DMSO to solubilize the formazan crystals. Shake on an orbital shaker for 15 minutes[3].
-
Quantification: Read absorbance at OD=590 nm using a microplate reader. Subtract background absorbance (culture medium without cells) to obtain the corrected absorbance[2].
Protocol B: Apoptosis Quantification (Annexin V / PI Flow Cytometry)
Purpose: To confirm that the loss of viability observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis. Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis)[4].
Step-by-Step Methodology:
-
Harvesting: Collect both the culture media (containing detached, dead cells) and adherent cells (via Trypsinization). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold, azide-free PBS.
-
Buffer Preparation: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Crucial Step: The binding of Annexin V to PS is strictly calcium-dependent. You must use a specialized binding buffer containing Ca2+ and strictly avoid EDTA or other calcium chelators[5].
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark[5].
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls to set proper compensation parameters between the FITC (FL1) and PI (FL2/FL3) channels[6].
Statistical Validation Workflow
Data generation is only half the battle; rigorous statistical modeling is required to calculate a trustworthy IC50.
Figure 2: Self-validating experimental workflow for cytotoxicity statistical validation.
IC50 Calculation via Non-Linear Regression
Do not use simple linear interpolation in Excel to find the IC50. Biological responses to drug concentrations follow a sigmoidal (S-shaped) curve, not a straight line.
-
Data Normalization: Convert raw absorbance data into % Viability relative to the untreated vehicle control (set to 100%)[7].
-
Log Transformation: Transform the X-axis (drug concentration) to a logarithmic scale (Log10).
-
Curve Fitting: Utilize software such as GraphPad Prism to fit the data to a 4-Parameter Logistic (4PL) Non-Linear Regression Model [7].
-
Equation: Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
-
Causality: This model accounts for the upper asymptote (maximal viability) and lower asymptote (maximal killing plateau), providing a mathematically rigorous IC50 value that reflects the true half-maximal inhibitory concentration[8].
References
-
MTT assay protocol | Abcam. Abcam.2
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific. Thermo Fisher Scientific. 5
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Clyte.tech.7
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- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
Head-to-head study of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride and other ACAT-1 inhibitors
Head-to-Head Comparison Guide: 2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride vs. Classical ACAT-1 Inhibitors
Executive Summary & Target Biology
Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1, also known as SOAT1) is an integral endoplasmic reticulum (ER) membrane enzyme responsible for catalyzing the esterification of free cholesterol into cholesteryl esters[1]. While historically targeted for atherosclerosis to prevent macrophage foam cell formation, ACAT-1 inhibition has recently emerged as a highly promising therapeutic strategy for Alzheimer's disease (AD) and glioblastoma (GBM)[1][2].
However, the clinical translation of classical ACAT-1 inhibitors has been severely bottlenecked by their physicochemical properties. First-generation inhibitors are notoriously lipophilic, resulting in poor aqueous solubility and restricted blood-brain barrier (BBB) permeability[1]. This guide provides an objective, head-to-head evaluation of classical inhibitors (Avasimibe, K-604, CP-113,818) against 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride (CAS 1017024-25-7)—a structurally distinct compound whose piperazine and ethanimidamide moieties, formulated as a dihydrochloride salt, offer a radical shift in solubility and formulation potential.
Fig 1. ACAT-1 mediated cholesterol esterification pathway and inhibitor targeting.
Quantitative Data Presentation: Head-to-Head Comparison
To objectively evaluate these compounds, we must analyze three critical dimensions: biochemical potency (IC50), isoenzyme selectivity (ACAT-1 vs. ACAT-2), and physicochemical properties (solubility). ACAT-2 is primarily expressed in the intestine and liver; therefore, high ACAT-1 selectivity is required to avoid hepatic cholesterol dysregulation[2].
| Inhibitor | ACAT-1 IC50 | ACAT-2 IC50 | Selectivity Ratio (ACAT-1:ACAT-2) | Physicochemical Profile & Solubility |
| Avasimibe (CI-1011) | 3.3 µM[3] | 9.2 µM[4] | ~1:3 (Poor) | Highly lipophilic; poor aqueous solubility. Requires DMSO/lipid formulations. |
| K-604 | 0.45 µM[5] | 102.85 µM[5] | ~1:228 (Excellent) | Poor solubility in neutral water; requires specialized delivery (e.g., intranasal hydroxycarboxylic acid solutions) for CNS penetration[1]. |
| CP-113,818 | 6 - 75 nM[6] | N/A | High | Extremely potent but highly lipophilic; localizes heavily in peripheral fat tissues. |
| 2-(4-Ethylpiperazin-1-yl)ethanimidamide 2HCl | Screening Dependent | Screening Dependent | Under Investigation | Excellent aqueous solubility. The dihydrochloride salt and basic nitrogens prevent hydrophobic aggregation. |
Causality in Drug Design: The structural evolution from bulky ureas/anilides (Avasimibe, CP-113,818) to piperazine-based salts (2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride) is driven by the need to overcome the "lipophilicity trap." Highly lipophilic drugs bind non-specifically to plasma proteins and peripheral tissues, drastically reducing the free-drug fraction available to cross the BBB. The high aqueous solubility of the dihydrochloride salt ensures a higher free-drug concentration in plasma, making it a superior scaffold for neuro-oncology and neurodegeneration applications.
Experimental Methodologies & Validation Protocols
To establish a self-validating system for comparing 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride against classical inhibitors, researchers must utilize a two-tiered experimental workflow.
Protocol A: In Vitro Microsomal ACAT-1 Inhibition Assay
Scientific Rationale: ACAT-1 is a multi-pass transmembrane protein. Attempting to purify it strips away the ER lipid boundary layer, destroying its catalytic conformation. Therefore, utilizing crude ER microsomes preserves the native lipid microenvironment, ensuring that the calculated IC50 reflects true physiological binding[6].
Step-by-Step Methodology:
-
Microsome Preparation: Homogenize THP-1 human macrophages (high endogenous ACAT-1 expression) in homogenization buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4). Centrifuge at 10,000 × g for 15 mins to remove nuclei/mitochondria, then ultracentrifuge the supernatant at 100,000 × g for 60 mins to pellet the ER microsomes[6].
-
Compound Pre-incubation: Resuspend microsomes (100 µg protein) in assay buffer (0.1 M potassium phosphate, pH 7.4). Add the test inhibitors (Avasimibe, K-604, or 2-(4-Ethylpiperazin-1-yl)ethanimidamide 2HCl) at concentrations ranging from 1 nM to 100 µM. Crucial Step: Pre-incubate for 15 minutes at 37°C. This allows the highly soluble piperazine compound to reach equilibrium at the enzyme's allosteric sites before substrate competition begins.
-
Substrate Addition: Initiate the reaction by adding 10 µM [14C]-oleoyl-CoA and 50 µg exogenous cholesterol (delivered in liposomes). Incubate for 10 minutes at 37°C.
-
Lipid Extraction & Quantification: Stop the reaction with 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously and centrifuge to separate the organic phase. Extract the lower organic phase, evaporate under nitrogen, and separate lipids via Thin Layer Chromatography (TLC) using hexane:diethyl ether:acetic acid (90:10:1).
-
Analysis: Quantify the radiolabeled cholesteryl ester band using a liquid scintillation counter. Plot dose-response curves to derive the IC50.
Fig 2. Standardized workflow for in vitro ACAT-1 microsomal inhibition assay.
Protocol B: Cellular Macrophage Foam Cell Assay
Scientific Rationale: While Protocol A tests direct enzyme inhibition, it does not account for cellular permeability. Because 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride is highly water-soluble (hydrophilic), it must be empirically validated for its ability to cross the hydrophobic plasma membrane to reach the ER, a hurdle that lipophilic drugs like K-604 easily clear[5].
Step-by-Step Methodology:
-
Cell Culture: Seed human monocyte-derived macrophages (HMMs) in 12-well plates.
-
Lipid Loading: Induce foam cell formation by incubating cells with 50 µg/mL oxidized LDL (oxLDL) for 24 hours.
-
Inhibitor Treatment: Co-administer the test compounds. For Avasimibe and K-604, use DMSO as a vehicle (max 0.1% final concentration). For 2-(4-Ethylpiperazin-1-yl)ethanimidamide 2HCl, dissolve directly in the aqueous culture media.
-
Esterification Measurement: Add 0.1 µCi/mL of [14C]-oleic acid for the final 4 hours of incubation.
-
Validation: Wash cells with cold PBS, extract cellular lipids using hexane:isopropanol (3:2), and measure the incorporation of[14C]-oleic acid into cholesteryl esters via scintillation counting. A successful reduction in intracellular radiolabeled CEs confirms that the hydrophilic piperazine compound successfully penetrated the cell membrane and inhibited ACAT-1 in situ.
Sources
Personal protective equipment for handling 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
Handling novel piperazine-amidine derivatives requires a rigorous, mechanistically driven safety approach. This guide provides an authoritative, self-validating framework for the safe handling, dispensing, and disposal of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride .
By understanding the chemical causality behind the hazards, laboratory personnel can move beyond rote compliance to achieve true operational safety.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first deconstruct the chemical properties of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride[1] and understand why it behaves the way it does in a laboratory environment:
-
Particulate Aerosolization & Hygroscopicity: The synthesis of this compound as a dihydrochloride salt inherently produces a fine, low-density crystalline powder. This morphology is highly prone to electrostatic cling and rapid aerosolization during weighing procedures[2]. Furthermore, dihydrochloride salts are aggressively hygroscopic; exposed powder will absorb atmospheric moisture, creating a sticky, corrosive residue that complicates surface decontamination.
-
Respiratory & Dermal Sensitization: The piperazine pharmacophore is a documented dermal and respiratory sensitizer[3]. Repeated low-dose exposure to aerosolized piperazine derivatives can induce asthma-like allergic reactions and severe contact dermatitis[4].
-
Localized Osmotic & pH Stress: While the free base of an amidine is strongly nucleophilic, the dihydrochloride salt form stabilizes it. However, upon contact with physiological moisture (e.g., sweat, ocular fluid, mucous membranes), the salt undergoes rapid localized dissolution. This creates immediate osmotic stress and pH-driven tissue irritation[5].
Mandatory PPE Matrix
Under [6], employers must assess workplace hazards to drive Personal Protective Equipment (PPE) selection[7]. The following matrix outlines the required PPE, the chemical rationale, and the self-validation checks required before handling this compound.
| Anatomical Zone | Required PPE Specification | Mechanistic Rationale | Self-Validation Protocol |
| Respiratory | NIOSH-approved N95, P100 particulate respirator, or PAPR[2]. | Prevents inhalation of aerosolized dihydrochloride dust, mitigating the primary vector for respiratory sensitization[3]. | Seal Check: Perform a negative-pressure user seal check. Inhale sharply; the mask must collapse slightly with no perimeter leaks. |
| Hands | Double-gloving: Nitrile gloves (≥0.12 mm thickness). | Piperazine derivatives can permeate natural rubber latex. Double-gloving provides a fail-safe against micro-tears from crystalline solids[4]. | Visual Inspection: Inspect outer gloves for static powder adherence; doff and replace outer gloves immediately if contaminated. |
| Eyes/Face | Unvented chemical safety goggles (ANSI Z87.1 / EN 166). | Fine airborne particulates easily bypass the gaps in standard safety glasses, dissolving in ocular fluid to cause severe irritation[4]. | Seal Verification: Run a finger along the TPR (thermoplastic rubber) seal to ensure flush contact against the facial contour. |
| Body | Disposable Tyvek® lab coat or fluid-resistant gown with knit cuffs. | Woven cotton lab coats trap fine dust, creating a chronic exposure hazard. Tyvek® actively repels particulates[7]. | Cuff Integration: Ensure the knit cuffs are tucked under the outer nitrile glove to eliminate skin exposure at the wrist. |
Standard Operating Procedures (SOPs)
The following step-by-step methodologies ensure that the handling of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride is fully contained.
Phase 1: Pre-Operational Setup & Engineering Controls
-
Establish Containment: Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood.
-
Verify Airflow (Self-Validation): Confirm a minimum face velocity of 80–100 feet per minute (fpm). Do not rely solely on digital monitors; use a visual smoke test (e.g., a smoke pencil) at the sash opening to visually validate negative pressure before opening the chemical container.
-
Static Mitigation: Because the dihydrochloride powder is prone to electrostatic dispersion, utilize an anti-static bar or ionizer within the hood. Use anti-static weighing boats (e.g., conductive polystyrene) rather than standard plastic.
Phase 2: Dispensing and Weighing Workflow
-
Temperature Equilibration: If the compound is stored cold, allow the sealed container to reach room temperature before opening. Opening a cold container causes immediate condensation, which degrades the hygroscopic salt into a corrosive paste.
-
Dispense: Use a grounded stainless-steel micro-spatula. Transfer the powder slowly, keeping the spatula close to the weighing boat to minimize the kinetic energy that drives aerosolization.
-
Containment: Cap the primary container tightly inside the fume hood before transferring it back to the storage desiccator.
Phase 3: Decontamination and Spill Response
-
Avoid Dry Sweeping: Never use a brush or dry paper towel to clean up a powder spill. Dry kinetic friction resuspends the fine dihydrochloride dust directly into the breathing zone[4].
-
Wet-Wipe Protocol: Dampen a low-lint wipe with a 70% Isopropyl Alcohol (IPA) / 30% Water solution. The water solubilizes the salt, while the IPA accelerates evaporation and surface drying.
-
Wipe Direction: Wipe inward from the perimeter of the spill toward the center to prevent spreading the contaminant.
-
Disposal: Place all contaminated wipes, weighing boats, and outer gloves into a sealable hazardous waste bag inside the hood prior to removal.
Operational Workflow Diagram
Operational workflow for handling highly aerosolizable dihydrochloride salts.
References
-
Title: General Requirements for Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Right to Know Hazardous Substance Fact Sheet: Piperazine Dihydrochloride Source: New Jersey Department of Health URL: [Link]
-
Title: Right to Know Hazardous Substance Fact Sheet: Piperazine Source: New Jersey Department of Health URL: [Link]
-
Title: PubChemLite - 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride (CID 24697784) Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]
-
Title: NIOSH Pocket Guide to Chemical Hazards: Particulate Respirators Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
Sources
- 1. PubChemLite - 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride (C8H18N4) [pubchemlite.lcsb.uni.lu]
- 2. msds.amgen.com [msds.amgen.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. All you need to know about Personal Protective Equipment | US [sdsmanager.com]
- 7. 6 Steps for Selecting PPE for the Oil & Gas Industry [dupont.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
